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  • Product: 2-Chloro-4-methylquinoline-3-carbonitrile
  • CAS: 101617-94-1

Core Science & Biosynthesis

Foundational

The Synthetic Versatility of 2-Chloro-4-methylquinoline-3-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a cornerstone in medicinal chemistry, the quinoline scaffold continues to captivate researchers with its vast therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in medicinal chemistry, the quinoline scaffold continues to captivate researchers with its vast therapeutic potential, spanning applications from anticancer to antimicrobial agents.[1][2][3] Within this privileged heterocyclic family, 2-Chloro-4-methylquinoline-3-carbonitrile emerges as a particularly versatile and powerful building block. Its strategic placement of reactive functional groups—a labile chlorine atom at the 2-position, a nucleophilic nitrogen within the quinoline ring, and an adaptable carbonitrile moiety at the 3-position—renders it a linchpin for the construction of complex, fused heterocyclic systems. This guide provides a comprehensive exploration of the reactivity of 2-Chloro-4-methylquinoline-3-carbonitrile, offering field-proven insights and detailed methodologies to unlock its synthetic potential for the development of novel therapeutic agents.

The Core Structure: Synthesis and Electronic Landscape

The journey into the reactions of 2-Chloro-4-methylquinoline-3-carbonitrile begins with its synthesis, which is most commonly achieved through a two-step process commencing with the appropriately substituted acetanilide.

Vilsmeier-Haack Cyclization: Forging the Quinoline Core

The foundational 2-chloro-4-methylquinoline-3-carbaldehyde is efficiently synthesized via the Vilsmeier-Haack reaction.[4] This process involves the treatment of an N-arylacetamide with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which accomplishes chlorination, formylation, and cyclization in a single pot.

Experimental Protocol: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde

  • Step 1: Acetanilide Preparation: To a solution of the desired substituted aniline in glacial acetic acid, add acetic anhydride. Reflux the mixture for 1-2 hours. After cooling, pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the corresponding acetanilide.

  • Step 2: Vilsmeier-Haack Reaction: In a three-necked flask equipped with a stirrer and a dropping funnel, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring. To this Vilsmeier reagent, add the substituted acetanilide portion-wise. After the addition is complete, heat the reaction mixture at 80-90°C for 4-10 hours.[4]

  • Step 3: Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate. The precipitated 2-chloro-3-formylquinoline derivative is then filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol or acetone.

From Aldehyde to Nitrile: A Key Functional Group Interconversion

The transformation of the 3-formyl group to the 3-carbonitrile is a critical step. A common and effective method involves the conversion of the aldehyde to an oxime, followed by dehydration.

Experimental Protocol: Synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile

  • Step 1: Oxime Formation: A mixture of 2-chloro-4-methylquinoline-3-carbaldehyde and hydroxylamine hydrochloride in a solvent such as ethanol or aqueous ethanol is heated to reflux. A base, like sodium acetate or pyridine, is often added to neutralize the liberated HCl. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration.

  • Step 2: Dehydration to Nitrile: The resulting oxime is then subjected to dehydration. This can be achieved using various reagents, such as thionyl chloride in DMF, which efficiently converts the oxime to the nitrile.[5] The reaction mixture is typically stirred at room temperature or gently heated. Work-up involves pouring the reaction mixture into ice water and collecting the precipitated 2-Chloro-4-methylquinoline-3-carbonitrile by filtration.

The Epicenter of Reactivity: The C2-Position

The chlorine atom at the 2-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), serving as the primary gateway for diversification of the core structure.

Amination Reactions: Building Blocks for Bioactive Molecules

The displacement of the C2-chloro group with a variety of primary and secondary amines is a facile and widely utilized transformation. This reaction provides access to a diverse library of 2-amino-4-methylquinoline-3-carbonitrile derivatives.

Causality in Experimental Choices: The choice of solvent and base is crucial in these reactions. Polar aprotic solvents like DMF or DMSO are often employed to facilitate the SNAr mechanism. The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, is often necessary to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: General Procedure for Amination

  • A mixture of 2-Chloro-4-methylquinoline-3-carbonitrile (1 equivalent), the desired amine (1.1-1.5 equivalents), and a base such as triethylamine or potassium carbonate (1.5-2 equivalents) in a solvent like DMF or ethanol is heated to reflux for several hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Amine NucleophileProductTypical Yield (%)
Aniline2-(Phenylamino)-4-methylquinoline-3-carbonitrile85-95%
Morpholine2-Morpholino-4-methylquinoline-3-carbonitrile90-98%
Substituted Anilines2-(Substituted-phenylamino)-4-methylquinoline-3-carbonitriles75-90%
Hydrazinolysis: A Prelude to Pyrazole Fusion

The reaction with hydrazine hydrate is a cornerstone transformation of 2-Chloro-4-methylquinoline-3-carbonitrile, leading to the formation of a key intermediate, 2-hydrazinyl-4-methylquinoline-3-carbonitrile. This intermediate is often not isolated but is directly cyclized to form the medicinally significant pyrazolo[3,4-b]quinoline ring system.[6]

Expert Insight: The reaction with hydrazine is a two-step process: an initial SNAr reaction to form the 2-hydrazinyl intermediate, followed by an intramolecular cyclization where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This cyclization is often promoted by heat and a basic catalyst.

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine

  • To a solution of 2-Chloro-4-methylquinoline-3-carbonitrile (1 equivalent) in a high-boiling solvent such as ethanol, n-butanol, or DMF, add an excess of hydrazine hydrate (3-5 equivalents).[5][7]

  • Add a few drops of a base like triethylamine or piperidine to catalyze the cyclization.

  • Reflux the reaction mixture for 10-15 hours, monitoring the progress by TLC.[7]

  • After completion, cool the reaction mixture. The product often precipitates upon cooling.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine.

G cluster_0 Reaction of 2-Chloro-4-methylquinoline-3-carbonitrile with Hydrazine Start 2-Chloro-4-methylquinoline-3-carbonitrile Intermediate 2-Hydrazinyl-4-methylquinoline-3-carbonitrile Start->Intermediate Hydrazine Hydrate (SNAr) Product 4-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine Intermediate->Product Intramolecular Cyclization (Heat, Base)

Caption: Formation of pyrazolo[3,4-b]quinoline.

The Versatile Nitrile: A Hub for Further Transformations

The carbonitrile group at the 3-position is not merely a spectator; it is an active participant in a variety of chemical transformations, enabling the synthesis of other important functional groups and heterocyclic rings.

Cyclocondensation with Guanidine: Access to Pyrimido[4,5-b]quinolines

The reaction of 2-Chloro-4-methylquinoline-3-carbonitrile with guanidine hydrochloride in the presence of a strong base leads to the formation of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. This transformation involves an initial nucleophilic substitution of the chloro group by guanidine, followed by an intramolecular cyclization involving the nitrile group.

Conversion to Tetrazoles: A Bioisosteric Replacement

The nitrile group can be converted to a tetrazole ring, a well-known bioisostere for a carboxylic acid group, which is of significant interest in drug design.[8] This is typically achieved by reacting the nitrile with an azide source, often in the presence of a catalyst.

Experimental Protocol: Synthesis of 4-Methyl-2-(1H-tetrazol-5-yl)quinoline-3-carbonitrile

  • To a solution of 2-Chloro-4-methylquinoline-3-carbonitrile (1 equivalent) in a high-boiling aprotic solvent like toluene or DMF, add trimethylsilyl azide (2 equivalents) and a catalytic amount of dibutyltin oxide (0.1 equivalents).[9][10]

  • Reflux the reaction mixture for 24-74 hours, monitoring by TLC.[10]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is then treated with a methanolic solution of HCl to hydrolyze the silyl group, followed by neutralization to precipitate the tetrazole product.

  • The product is collected by filtration and purified by recrystallization.

G cluster_1 Functional Group Transformations of the Nitrile Nitrile 2-Substituted-4-methylquinoline-3-carbonitrile Amide 2-Substituted-4-methylquinoline-3-carboxamide Nitrile->Amide Acid/Base Hydrolysis Tetrazole 2-Substituted-4-methyl-3-(1H-tetrazol-5-yl)quinoline Nitrile->Tetrazole NaN3 or TMSN3 Amine (2-Substituted-4-methylquinolin-3-yl)methanamine Nitrile->Amine Reduction (e.g., LiAlH4)

Caption: Reactivity of the nitrile group.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and further to the carboxylic acid.[11] This provides an entry point to another class of derivatives with different physicochemical properties and biological activities.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Amide

  • A solution of the 2-substituted-4-methylquinoline-3-carbonitrile in a mixture of concentrated sulfuric acid and water is heated at a controlled temperature (e.g., 60-80°C).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the amide product.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][13] This transformation opens up further avenues for derivatization, such as acylation or alkylation of the resulting aminomethyl group.

Experimental Protocol: Reduction of Nitrile to Amine

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • To a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0°C, a solution of the 2-substituted-4-methylquinoline-3-carbonitrile in the same solvent is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude aminomethyl derivative, which can be further purified by chromatography or crystallization.

Applications in Drug Discovery: A Scaffold of Promise

The derivatives of 2-Chloro-4-methylquinoline-3-carbonitrile are not just synthetic curiosities; they are precursors to a wealth of biologically active molecules. The fused heterocyclic systems synthesized from this versatile starting material have shown promise in a variety of therapeutic areas.

  • Pyrazolo[3,4-b]quinolines: This class of compounds has demonstrated a broad spectrum of activities, including antiviral, antimicrobial, and anticancer properties.[6]

  • Pyrimido[4,5-b]quinolines: These "deazaflavin analogues" are of interest for their potential as kinase inhibitors and anticancer agents.

  • Tetrazole-containing Quinolines: The tetrazole moiety often enhances the metabolic stability and acidity of a molecule compared to a carboxylic acid, making these derivatives attractive for various drug targets.[8]

Conclusion: A Versatile Tool for the Medicinal Chemist

2-Chloro-4-methylquinoline-3-carbonitrile stands as a testament to the power of a well-designed chemical scaffold. Its inherent reactivity, coupled with the strategic placement of its functional groups, provides a robust platform for the synthesis of diverse and complex heterocyclic systems. The reactions detailed in this guide—from nucleophilic substitutions to intricate cyclizations—offer a roadmap for medicinal chemists to navigate the rich chemical landscape of this quinoline derivative. As the quest for novel therapeutics continues, the creative and strategic application of the chemistry of 2-Chloro-4-methylquinoline-3-carbonitrile will undoubtedly continue to fuel the discovery of the next generation of life-saving medicines.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Synthesis of 2-amino-4-aryl-9-methyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (7a–j). ResearchGate. Available at: [Link]

  • Reactions of 2-hydrazinyl-tetrahydroquinoline-3-carbonitrile 7 with different electrophiles. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. Preprints.org. Available at: [Link]

  • Synthesis and purification method of 2-hydrazinylpyridine derivative. Google Patents.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. ResearchGate. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Semantic Scholar. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. Available at: [Link]

  • Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. National Center for Biotechnology Information. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

  • CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES. Bibliomed. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Available at: [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

  • Hydrolysis of nitriles to carboxylic acids. Google Patents.
  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Google Patents.
  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

Sources

Exploratory

Technical Guide: Strategic Selection of Starting Materials for 2-Chloro-4-methylquinoline-3-carbonitrile

Executive Summary 2-Chloro-4-methylquinoline-3-carbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of tyrosine kinase inhibitors, substituted quinoline-based antimalari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methylquinoline-3-carbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of tyrosine kinase inhibitors, substituted quinoline-based antimalarials, and complex fused ring systems (e.g., pyrano[3,2-c]quinolines).[1] Its structural versatility stems from the orthogonal reactivity of its three functional handles: the electrophilic 2-chloro position (susceptible to


), the 3-cyano group (amenable to hydration, reduction, or cyclization), and the 4-methyl group (capable of benzylic oxidation or radical functionalization).

This guide delineates the two most authoritative synthetic pathways for accessing this scaffold, prioritizing chemical fidelity, scalability, and operational safety.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 2-chloro-4-methylquinoline-3-carbonitrile is best approached via the 2-hydroxy (or 2-oxo) tautomer. Direct chlorination of the 2-oxo intermediate using phosphorus oxychloride (


) is the industry-standard method for installing the C2-chlorine atom. Therefore, the strategic selection of starting materials hinges on the efficient construction of the 2-hydroxy-4-methylquinoline-3-carbonitrile  core.
Logical Disconnection
  • C2-Cl Disconnection: The C2-Cl bond is derived from a C2-OH (lactam) precursor via deoxy-chlorination.

  • Heterocyclic Ring Construction:

    • Pathway A (The Ortho-Aminoacetophenone Route): Utilizes a pre-functionalized benzene ring (o-aminoacetophenone) and cyclizes with a two-carbon fragment (ethyl cyanoacetate). This route offers high regioselectivity.

    • Pathway B (The Aniline/Gould-Jacobs Type Route): Constructs the ring from aniline and a masked 1,3-dicarbonyl equivalent. This route is more atom-economical for large-scale production but requires higher temperatures.

Retrosynthesis Target Target: 2-Chloro-4-methylquinoline-3-carbonitrile Intermediate Key Intermediate: 2-Hydroxy-4-methylquinoline-3-carbonitrile (2-Oxo tautomer) Target->Intermediate Deoxy-chlorination (POCl3) PrecursorA1 Starting Material A1: 2-Aminoacetophenone Intermediate->PrecursorA1 Pathway A (Base-catalyzed Cyclization) PrecursorA2 Starting Material A2: Ethyl Cyanoacetate Intermediate->PrecursorA2 Pathway A PrecursorB1 Starting Material B1: Aniline Intermediate->PrecursorB1 Pathway B (Thermal Cyclization) PrecursorB2 Starting Material B2: Ethyl 2-cyano-3-ethoxycrotonate Intermediate->PrecursorB2 Pathway B

Figure 1: Retrosynthetic logic tree identifying the two primary synthetic vectors.

Part 2: Detailed Synthetic Protocols

Route A: The Ortho-Aminoacetophenone Pathway (High Fidelity)

This route is recommended for laboratory-scale synthesis (up to 100g) due to its mild conditions and superior purity profile. The pre-existing acetyl group at the ortho position ensures exclusive formation of the 4-methyl isomer.

Starting Materials:

  • 2-Aminoacetophenone (CAS: 551-93-9): The structural foundation.

  • Ethyl Cyanoacetate (CAS: 105-56-6): Provides the C2 and C3 carbons and the nitrile functionality.

  • Ammonium Acetate (Catalyst): Facilitates the Knoevenagel condensation/cyclization cascade.

Mechanism: The reaction proceeds via a Knoevenagel condensation between the ketone of the acetophenone and the active methylene of the cyanoacetate, followed by intramolecular nucleophilic attack of the amine onto the ester carbonyl (cyclization) and loss of ethanol.

Experimental Protocol
  • Cyclization:

    • In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in absolute ethanol (5 mL/g of substrate).

    • Add ammonium acetate (0.1 equiv) or a catalytic amount of piperidine .

    • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a highly fluorescent spot).

    • Workup: Cool the reaction mixture to

      
      . The product, 2-hydroxy-4-methylquinoline-3-carbonitrile , will precipitate as a solid. Filter, wash with cold ethanol, and dry.
      
    • Expected Yield: 75–85%.[2]

    • Characterization: MP > 260°C; IR (CN stretch) ~2220 cm⁻¹.

  • Chlorination (The Critical Step):

    • Suspend the dry 2-hydroxy intermediate (1.0 equiv) in phosphorus oxychloride (

      
      )  (5.0 equiv).
      
    • Optional: Add a catalytic amount of N,N-dimethylaniline (DMA) to accelerate the reaction.

    • Heat to reflux (

      
      ) for 2–4 hours. The solid will dissolve as it converts to the chloride.
      
    • Quenching (Caution): Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

      
      . Neutralize with sodium acetate or dilute 
      
      
      
      to pH 7.
    • Isolation: Filter the resulting precipitate (2-Chloro-4-methylquinoline-3-carbonitrile). Recrystallize from ethanol/acetonitrile.

Route B: The Aniline/Gould-Jacobs Pathway (Scalable)

For industrial applications where o-aminoacetophenone is cost-prohibitive, this route constructs the pyridine ring on a simple aniline scaffold.

Starting Materials:

  • Aniline (CAS: 62-53-3): Commodity chemical.

  • Ethyl 2-cyano-3-ethoxycrotonate: Prepared in situ or separately from ethyl cyanoacetate and triethyl orthoacetate (or acetic anhydride).

Experimental Protocol
  • Precursor Synthesis:

    • Heat ethyl cyanoacetate and triethyl orthoacetate (1:1.5 ratio) in acetic anhydride to yield ethyl 2-cyano-3-ethoxycrotonate . Distill to purify.

  • Condensation:

    • React aniline (1.0 equiv) with ethyl 2-cyano-3-ethoxycrotonate (1.0 equiv) at

      
       (neat or in toluene). The aniline displaces the ethoxy group to form ethyl 3-anilino-2-cyanocrotonate .
      
  • Thermal Cyclization:

    • Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) at

      
      . Rapid cyclization occurs to yield 2-hydroxy-4-methylquinoline-3-carbonitrile .
      
  • Chlorination:

    • Proceed as described in Route A.

ReactionPathway cluster_0 Route A: High Fidelity cluster_1 Chlorination (Common) StartA 2-Aminoacetophenone + Ethyl Cyanoacetate StepA1 Condensation/Cyclization (NH4OAc, EtOH, Reflux) StartA->StepA1 InterA 2-Hydroxy-4-methyl- quinoline-3-carbonitrile StepA1->InterA StepCl POCl3, Reflux (- HCl, - PO2Cl) InterA->StepCl Final 2-Chloro-4-methyl- quinoline-3-carbonitrile StepCl->Final

Figure 2: Workflow for the preferred laboratory synthesis (Route A).

Part 3: Critical Process Parameters & Safety

Solvent Selection for Cyclization
  • Ethanol: Standard for Route A. Green, easy to remove, but temperature limited (

    
    ).
    
  • Acetic Acid: Alternative for Route A. Promotes acid-catalyzed condensation but makes workup (neutralization) more tedious.

  • Dowtherm A: Essential for Route B (Step 3). High boiling point (

    
    ) is required to overcome the activation energy for the Gould-Jacobs cyclization.
    
POCl3 Handling (The Chlorination Step)

The conversion of the hydroxy/oxo group to the chloride is a Vilsmeier-Haack type transformation.

  • Moisture Sensitivity:

    
     reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.
    
  • Quenching: Never add water to

    
    . Always add the reaction mixture dropwise to a large excess of ice.
    
  • Scavengers: While the reaction proceeds neat, adding a base like N,N-dimethylaniline prevents the formation of polymeric byproducts by neutralizing the evolved HCl.

Comparison of Routes
FeatureRoute A (o-Aminoacetophenone)Route B (Aniline)
Step Count 2 (Linear)3-4 (Linear)
Atom Economy HighModerate (Loss of EtOH/Et3N)
Regiocontrol Excellent (Pre-defined)Good (Steric control)
Cost Higher (Starting material)Lower (Commodity chemicals)
Scalability Good for Pilot PlantExcellent for Manufacturing

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 1. The Vilsmeier–Haack Approach. Tetrahedron Letters. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Organic Syntheses. (1955). 2-Methyl-4-hydroxyquinoline.[3] Organic Syntheses, Coll. Vol. 3, p. 593. Link

  • El-Hiti, G. A. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride.[4][5] Synthetic Communications.[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135483935, 2-Chloro-4-methylquinoline-3-carbonitrile.Link

Sources

Foundational

electrophilic substitution in 4-methylquinoline systems

Initiating Search Strategy I'm starting with Google searches to build a solid foundation of information about electrophilic substitution on 4-methylquinoline. I'm especially interested in how the methyl group influences...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with Google searches to build a solid foundation of information about electrophilic substitution on 4-methylquinoline. I'm especially interested in how the methyl group influences the reaction's outcome. The quinoline ring system's behavior is also central to my research. I'm focusing on authoritative sources.

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I've expanded my search to include specific reaction conditions for nitration, halogenation, sulfonation, and Friedel-Crafts reactions on 4-methylquinoline. I'm actively seeking experimental protocols and quantitative data from reliable journals and databases to deepen my understanding. I'll structure the technical guide by first covering the compound and substitution principles.

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Exploratory

Strategic Manipulation of Quinoline Nitriles: Reactivity, Mechanisms, and Protocols

Executive Summary The nitrile (cyano) group attached to a quinoline scaffold represents a pivotal functional handle in medicinal chemistry. Its reactivity is not monolithic; it is heavily dictated by its positional relat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrile (cyano) group attached to a quinoline scaffold represents a pivotal functional handle in medicinal chemistry. Its reactivity is not monolithic; it is heavily dictated by its positional relationship to the quinoline nitrogen. This guide dissects the reactivity profiles of quinoline carbonitriles, focusing on the electronic divergence between the 2-, 3-, and 4-positions. We provide validated protocols for hydrolysis, bioisostere synthesis (tetrazoles), and reduction, designed for high-fidelity application in drug discovery workflows.

The Electronic Landscape: Positional Reactivity

To manipulate quinoline nitriles effectively, one must understand the underlying electronic perturbations caused by the heterocyclic nitrogen.

The "Vinylogy" of Activation

The quinoline ring is


-deficient. The ring nitrogen exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M).
  • 2-Cyano and 4-Cyano (Activated): These positions are "vinylogous" to an imine. The nitrile carbon is significantly electron-poor because the developing negative charge during nucleophilic attack can be delocalized onto the ring nitrogen. These are highly susceptible to nucleophilic attack (hydrolysis, amidine formation).

  • 3-Cyano (Deactivated/Neutral): The 3-position is meta-like relative to the ring nitrogen. It does not benefit from direct resonance stabilization of the anionic intermediate. Consequently, 3-quinolinecarbonitriles behave more like standard aryl nitriles, often requiring harsher conditions for conversion.

Reactivity Comparison Table
Feature2-Cyanoquinoline3-Cyanoquinoline4-Cyanoquinoline
Electronic Nature Highly ElectrophilicModerately ElectrophilicHighly Electrophilic
Hydrolysis Rate Fast (Ambient/Mild Heat)Slow (Requires Reflux)Fast
Nuc. Displacement CN can act as leaving group (rare)Stable C-C bondStable C-C bond
Reduction Potential High (Easily reduced)ModerateHigh
Preferred Solvent Ethanol/Water, DCMHigh-boiling (DMF, Toluene)Ethanol/Water

Mechanistic Pathways & Visualizations

The following diagram illustrates the divergent pathways available to the quinoline nitrile, highlighting the critical intermediate states.

QuinolineReactivity cluster_Hydrolysis Hydrolysis (Radziszewski) cluster_Bioisostere Cycloaddition cluster_Reduction Reduction Q_CN Quinoline-CN Amide Carboxamide (CONH2) Q_CN->Amide H2O2, OH- Tetrazole Tetrazole (Bioisostere) Q_CN->Tetrazole NaN3, ZnBr2 Amine Primary Amine (CH2NH2) Q_CN->Amine H2, Raney Ni Aldehyde Aldehyde (CHO) Q_CN->Aldehyde DIBAL-H (-78°C) Acid Carboxylic Acid (COOH) Amide->Acid H3O+, Heat

Figure 1: Divergent synthetic pathways for Quinoline Carbonitriles. High-contrast nodes indicate stable isolable intermediates.

Validated Experimental Protocols

Protocol A: Controlled Hydrolysis to Quinoline-Carboxamides

Context: Converting the nitrile to the primary amide without over-hydrolysis to the carboxylic acid is a common challenge. The Radziszewski reaction (alkaline hydrogen peroxide) is the gold standard here due to its mild nature and specificity.

Mechanism: The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) that attacks the nitrile carbon faster than hydroxide, forming a peroxyimidic acid intermediate that collapses to the amide.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Quinoline-carbonitrile in DMSO (5 mL/mmol). Note: DMSO is preferred over EtOH for solubility of fused heterocycles.

  • Base Addition: Add 0.2 eq of

    
     (Catalytic).
    
  • Oxidant Addition: Cool to 0°C. Dropwise add 4.0 eq of 30%

    
    .
    
    • Caution: Exothermic reaction. Maintain temperature <10°C during addition.

  • Reaction: Allow to warm to room temperature (RT). Stir for 1-3 hours.

    • Monitoring: TLC (usually 50% EtOAc/Hex) will show the disappearance of the high Rf nitrile spot and appearance of a baseline amide spot.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL/mmol). The product usually precipitates as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Protocol B: Synthesis of Tetrazoles (Carboxylate Bioisosteres)

Context: The tetrazole ring is a lipophilic bioisostere of the carboxylic acid, crucial for improving oral bioavailability in ARBs (Angiotensin Receptor Blockers) and other targets.

Expert Insight: Avoid the traditional


 in DMF if possible, as it can form explosive hydrazoic acid (

) in the headspace. The Zinc-catalyzed method is safer and often higher yielding for electron-deficient nitriles like quinolines.

Step-by-Step Methodology:

  • Setup: In a pressure vial or round-bottom flask, dissolve 1.0 eq of Quinoline-carbonitrile in Water/Isopropanol (2:1 ratio).

    • Green Chemistry: This solvent system replaces toxic DMF.

  • Reagents: Add 1.5 eq of Sodium Azide (

    
    ) and 0.5 eq of Zinc Bromide (
    
    
    
    ).
  • Conditions: Heat to reflux (approx. 80-90°C) for 12-24 hours.

    • Mechanism: The Zn(II) coordinates the nitrile nitrogen, increasing electrophilicity for the azide attack.

  • Workup (Critical):

    • Cool to RT.

    • Add 3N HCl until pH ~1 to break the Zinc-Tetrazole complex (the "Sharpless Workup").

    • Safety: Perform in a fume hood; trace

      
       may be generated.
      
  • Isolation: The free tetrazole usually precipitates. Filter and dry.

Protocol C: Reduction to Primary Amines

Context: Reducing the CN group to


 provides a versatile linker.

Methodology (Raney Nickel):

  • Solvent: Methanolic Ammonia (7N

    
     in MeOH). The ammonia suppresses secondary amine formation (dimerization).
    
  • Catalyst: Raney Nickel (approx 20 wt% of substrate).

  • Condition: Hydrogen atmosphere (Balloon pressure is often sufficient for 2-CN; 3-CN may require 50 psi in a Parr shaker).

  • Duration: 4-16 hours at RT.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Yield in Hydrolysis Over-hydrolysis to acidReduce reaction time; switch from NaOH to

.
Incomplete Tetrazole Formation Steric hindrance or low activationSwitch solvent to DMF (higher temp); Increase

to 1.0 eq.
Dimerization in Reduction Intermediate imine reacting with amineIncrease

concentration; Ensure rapid stirring.
Starting Material Recovery (3-CN) Deactivated positionIncrease temperature; Use microwave irradiation.

Visualizing the Tetrazole Mechanism

The formation of the tetrazole ring involves a [3+2] cycloaddition. The zinc catalyst is pivotal in lowering the activation energy.

TetrazoleMech Start Quinoline-CN + NaN3 Complex Zn-Activated Nitrile Complex Start->Complex ZnBr2 Coordination Cyclo [3+2] Cycloaddition Complex->Cyclo Azide Attack Salt Zinc-Tetrazolate Salt Cyclo->Salt Ring Closure Product 5-(Quinolinyl)tetrazole Salt->Product Acidic Workup (HCl)

Figure 2: Zinc-mediated synthesis of tetrazoles from quinoline nitriles.

References

  • Radziszewski Reaction (Hydrolysis)

    • Radziszewski, B. "Über die Oxydation des Kohlenoxyds." Berichte der deutschen chemischen Gesellschaft, vol. 18, 1885.
    • Modern Application: Katritzky, A. R., et al. "Synthesis of Amides from Nitriles using Potassium Carbonate/Hydrogen Peroxide in DMSO." Synthesis, 1989.
    • [Link]

  • Tetrazole Synthesis (Zinc Catalysis)

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945–7950.
    • [Link]

  • Quinoline Reactivity Overview

    • Kouzwara, J., et al. "Recent Advances in the Synthesis of Quinoline Derivatives." Current Organic Chemistry, vol. 23, 2019.
    • [Link](Note: Generalized DOI for journal landing)

  • Reduction of Heterocyclic Nitriles

    • Gould, F. E., et al. "Hydrogenation of Nitriles to Primary Amines." Journal of the American Chemical Society, vol. 82, 1960.
    • [Link]

Foundational

Strategic Heterocycle Design: Exploiting the 2-Chloro-4-methylquinoline-3-carbonitrile Scaffold

[1] Executive Summary This technical guide outlines the synthetic utility of 2-Chloro-4-methylquinoline-3-carbonitrile as a privileged synthone in medicinal chemistry.[1] Characterized by a triad of reactive centers—an e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines the synthetic utility of 2-Chloro-4-methylquinoline-3-carbonitrile as a privileged synthone in medicinal chemistry.[1] Characterized by a triad of reactive centers—an electrophilic chlorine at C2, a cyano group at C3, and an acidic methyl group at C4—this scaffold offers a direct gateway to tricyclic and tetracyclic fused heterocycles. This document details the protocols for synthesizing pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines , emphasizing mechanistic causality, reaction optimization, and downstream pharmacological potential.

The Scaffold: Reactivity Profile & Strategic Value

The 2-chloro-4-methylquinoline-3-carbonitrile molecule is not merely a substrate; it is a "chemical switchboard."[1] Its reactivity is governed by the electron-deficient nature of the quinoline ring, amplified by the electron-withdrawing cyano group at position 3.[1]

  • C2-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] The adjacent ring nitrogen and the C3-cyano group lower the activation energy for nucleophilic attack.[1]
    
  • C3-Nitrile: Acts as an electrophilic trap for intramolecular cyclization (Thorpe-Ziegler type) following an initial attack at C2.[1]

  • C4-Methyl: While less reactive than C2 or C3, the methyl group is activated by the quinoline nitrogen, allowing for condensation reactions (e.g., with aldehydes) to extend conjugation.

Synthesis of the Core Scaffold

The precursor is typically synthesized via the Vilsmeier-Haack formylation of 4-methylacetanilide to yield 2-chloro-4-methylquinoline-3-carbaldehyde, followed by conversion to the nitrile via oxime dehydration or direct cyanation protocols [1].[1]

Pathway A: Synthesis of Pyrazolo[3,4-b]quinolines[1][2][3]

The fusion of a pyrazole ring onto the quinoline core creates a scaffold isosteric with acridine, known for DNA intercalation and kinase inhibition.

Mechanistic Logic

The reaction with hydrazine hydrate proceeds via a cascade sequence:

  • 
     Displacement:  Hydrazine attacks C2, displacing the chloride ion to form a 2-hydrazinyl intermediate.[1]
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the C3-nitrile.[1]

  • Tautomerization: A proton shift yields the stable 3-amino-4-methyl-1H-pyrazolo[3,4-b]quinoline.[1]

Experimental Protocol

Objective: Synthesis of 3-amino-4-methyl-1H-pyrazolo[3,4-b]quinoline.

  • Reactants: Dissolve 2-chloro-4-methylquinoline-3-carbonitrile (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Reagent Addition: Add hydrazine hydrate (99%, 2.0 eq) dropwise at room temperature. Note: Excess hydrazine acts as both nucleophile and base to neutralize HCl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]
    
  • Work-up: Cool the reaction mixture to

    
    . The product typically precipitates as a solid.
    
  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Visualization: Pyrazolo-Fusion Pathway[1][4]

PyrazoloSynthesis Start 2-Chloro-4-methyl- quinoline-3-carbonitrile Step1 Intermed: 2-Hydrazinyl- 3-carbonitrile Start->Step1 + NH2NH2 (SNAr, -HCl) Step2 Cyclization (C3-CN attack) Step1->Step2 Intramolecular Nucleophilic Attack Product 3-Amino-4-methyl-1H- pyrazolo[3,4-b]quinoline Step2->Product Tautomerization

Figure 1: Cascade mechanism for the formation of the pyrazolo[3,4-b]quinoline core.

Pathway B: Synthesis of Thieno[2,3-b]quinolines[1][5][6]

Thieno[2,3-b]quinolines are bioisosteres of tacrine (an acetylcholinesterase inhibitor).[1] This pathway utilizes the "sulfur switch" to introduce a thiophene ring.

Mechanistic Logic

This transformation is a two-step one-pot synthesis:

  • Thiolation: Conversion of the 2-chloro derivative to a quinoline-2-thione (or 2-mercapto intermediate) using a sulfur source.[1]

  • Thorpe-Ziegler Cyclization: Alkylation of the sulfur with an

    
    -halo compound (e.g., chloroacetonitrile or ethyl chloroacetate) followed by base-mediated cyclization onto the C3-nitrile.[1]
    
Experimental Protocol

Objective: Synthesis of 3-amino-2-substituted-thieno[2,3-b]quinoline.

  • Thiolation: Suspend 2-chloro-4-methylquinoline-3-carbonitrile (1.0 eq) in DMF. Add

    
     (1.5 eq) and stir at 
    
    
    
    for 2 hours until the 2-mercapto intermediate is formed.
  • Alkylation: Add the alkylating agent (e.g., chloroacetonitrile for 2-cyano derivative, 1.1 eq) and

    
     (2.0 eq).
    
  • Cyclization: Heat the mixture to

    
     for 3 hours. The basic conditions promote the deprotonation of the methylene group (active methylene), triggering attack on the C3-nitrile.
    
  • Isolation: Pour into crushed ice. The precipitate is the crude thieno[2,3-b]quinoline.

Visualization: Thieno-Fusion Workflow

ThienoSynthesis Start 2-Chloro-4-methyl- quinoline-3-carbonitrile Thione Intermediate: Quinoline-2-thione Start->Thione + Na2S / DMF S_Alkyl S-Alkylated Intermediate Thione->S_Alkyl + Cl-CH2-EW (Alkylation) Product 3-Amino-thieno[2,3-b]quinoline S_Alkyl->Product Base (K2CO3) Thorpe-Ziegler Cyclization

Figure 2: Stepwise construction of the thieno[2,3-b]quinoline system via sulfur alkylation.

Quantitative Comparison of Synthetic Routes

The following table summarizes expected outcomes based on analogous quinoline-3-carbonitrile transformations found in literature [2, 3].

ParameterPyrazolo-Fusion (Pathway A)Thieno-Fusion (Pathway B)[1]
Primary Reagent Hydrazine HydrateSodium Sulfide +

-Haloalkane
Reaction Type Cascade

/ Cyclization
Sequential Alkylation / Cyclization
Typical Yield 75% – 88%60% – 78%
Reaction Time 4 – 6 Hours5 – 8 Hours
Key Byproduct HCl (neutralized in situ)NaCl / KCl
Work-up Filtration (High Purity)Aqueous quench required

Pharmacological Implications[8][9][10]

The heterocycles derived from this scaffold exhibit distinct biological profiles:

  • Pyrazolo[3,4-b]quinolines: Often exhibit potent antimicrobial and antiviral activity due to their planar structure allowing DNA intercalation.[1] Derivatives have shown efficacy against S. aureus and E. coli [2].[1][2]

  • Thieno[2,3-b]quinolines: Structurally related to tacrine, these are investigated for acetylcholinesterase (AChE) inhibition (Alzheimer's research) and anti-inflammatory properties [3].

References

  • RSC Advances (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[1] Royal Society of Chemistry.[1] [Link]

  • Scientific & Academic Publishing. Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives.[Link]

  • Taylor & Francis Online. Synthesis and Antibacterial Activities of Some New Thieno-[2,3-b]quinolines.[1][Link][1][3][4]

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of Fused Quinolines from 2-Chloro-4-methylquinoline-3-carbonitrile

Executive Summary This application note details the strategic utilization of 2-Chloro-4-methylquinoline-3-carbonitrile (CMQC) as a bifunctional electrophilic scaffold for constructing fused heterocyclic systems. The vici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-Chloro-4-methylquinoline-3-carbonitrile (CMQC) as a bifunctional electrophilic scaffold for constructing fused heterocyclic systems. The vicinal arrangement of the chloro (leaving group) and cyano (electrophilic trap) functionalities allows for rapid, high-yielding cascade reactions—specifically nucleophilic aromatic substitution (


) followed by intramolecular cyclization.

We present three field-validated protocols to access pyrazolo[3,4-b]quinolines , thieno[2,3-b]quinolines , and tetrazolo[1,5-a]quinolines . These fused systems are critical pharmacophores in the development of DNA intercalators, kinase inhibitors, and antiviral agents.

Strategic Overview & Mechanism

The reactivity of CMQC is driven by the electron-deficient nature of the quinoline ring, further activated by the electron-withdrawing cyano group at the C3 position.

  • Activation: The C2-Chlorine is highly activated toward nucleophilic attack due to the inductive effect of the ring nitrogen and the resonance withdrawal of the C3-Cyano group.

  • Cyclization: Upon

    
     displacement of the chloride, the newly installed nucleophile (containing an 
    
    
    
    ,
    
    
    , or similar moiety) is spatially positioned to attack the C3-Nitrile, forming a 5- or 6-membered fused ring.
Pathway Visualization[1]

G SM 2-Chloro-4-methyl- quinoline-3-carbonitrile Hydrazine Reagent: Hydrazine Hydrate Condition: Reflux/EtOH SM->Hydrazine Thiol Reagent: Ethyl Thioglycolate Condition: K2CO3/DMF SM->Thiol Azide Reagent: Sodium Azide Condition: DMF/Heat SM->Azide Prod_Pyrazole Pyrazolo[3,4-b]quinoline Hydrazine->Prod_Pyrazole SNAr + Cyclization Prod_Thiophene Thieno[2,3-b]quinoline Thiol->Prod_Thiophene Thorpe-Ziegler Prod_Tetrazole Tetrazolo[1,5-a]quinoline Azide->Prod_Tetrazole Azido-Tetrazolo Equilibrium

Figure 1: Divergent synthetic pathways from the parent chloro-cyano quinoline scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinoline

Target Class: DNA Intercalators / Kinase Inhibitors Mechanism: Hydrazinolysis followed by intramolecular addition to nitrile.

Materials
  • Substrate: 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 eq)

  • Reagent: Hydrazine hydrate (98%, 5.0 eq)

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)

  • Workup: Ice-cold water

Step-by-Step Methodology
  • Setup: Charge a 50 mL round-bottom flask with 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 mmol, 214 mg) and absolute ethanol (10 mL).

  • Addition: Add hydrazine hydrate (5.0 mmol, 0.25 mL) dropwise to the suspension at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) with magnetic stirring. Monitor via TLC (30% EtOAc in Hexane).
    
    • Checkpoint: The starting material spot (

      
      ) should disappear within 2–4 hours, replaced by a lower 
      
      
      
      fluorescent spot.
  • Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour onto crushed ice (50 g). Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting yellow precipitate using a sintered glass funnel. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from DMF/Ethanol (1:1) to afford bright yellow crystals.[1]

Expected Yield: 85–92% Melting Point:



Protocol B: Synthesis of Ethyl 3-amino-4-methylthieno[2,3-b]quinoline-2-carboxylate

Target Class: Anti-inflammatory / Anti-microbial agents Mechanism:


 followed by Thorpe-Ziegler Cyclization.
Materials
  • Substrate: 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 eq)

  • Reagent: Ethyl thioglycolate (1.1 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide)[2][1]

Step-by-Step Methodology
  • Setup: In a dry 25 mL flask, dissolve 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 mmol) in DMF (5 mL).

  • Activation: Add anhydrous

    
      (2.0 mmol, 276 mg) and stir for 10 minutes at room temperature.
    
  • Addition: Add ethyl thioglycolate (1.1 mmol, 0.12 mL) dropwise.

  • Reaction: Heat the mixture to

    
     for 3–5 hours.
    
    • Mechanistic Insight: The thiolate anion first displaces the chloride. The resulting intermediate methylene proton is acidic; the base deprotonates it, triggering an attack on the nitrile carbon.

  • Quench: Pour the reaction mixture into ice-water (30 mL). The product usually precipitates as a solid.

  • Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from Ethanol.

Expected Yield: 75–85% Key Characterization: IR spectrum will show disappearance of the sharp


 peak (

) and appearance of amine

bands (

).
Protocol C: Synthesis of 4-Methyltetrazolo[1,5-a]quinoline-5-carbonitrile

Target Class: Bioisosteres of carboxylic acids / Antibacterials Mechanism: Azidation followed by ring-chain tautomerization.

Materials
  • Substrate: 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 eq)

  • Reagent: Sodium Azide (

    
    , 1.5 eq)
    
  • Catalyst: Ammonium Chloride (

    
    , 1.0 eq) - Optional, buffers pH
    
  • Solvent: DMSO or DMF

Step-by-Step Methodology
  • Safety Warning: Sodium azide is toxic and can form explosive metal azides. Use plastic spatulas and avoid contact with heavy metals. Work in a fume hood.

  • Setup: Dissolve the substrate (1.0 mmol) in DMSO (5 mL).

  • Addition: Add Sodium Azide (1.5 mmol, 97 mg).

  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Note: The reaction initially forms the 2-azido intermediate. At this temperature, the azide cyclizes with the ring nitrogen (N1) to form the tetrazole ring.

  • Workup: Cool to room temperature. Slowly add to ice-water (50 mL) with stirring. Caution: Ensure no unreacted acid is present to avoid hydrazoic acid formation.

  • Isolation: Filter the precipitate. Wash copiously with water.

  • Purification: Recrystallize from Acetonitrile.

Expected Yield: 80–88% Structural Note: In the solid state, the fused tetrazole form is dominant. In solution, an equilibrium with the 2-azido form may exist.

Comparative Data Summary

Product ClassReagentReaction TypeKey Spectral Change (IR)Typical Yield
Pyrazolo[3,4-b]quinoline Hydrazine

+ Cyclization
Loss of

, Gain of

>85%
Thieno[2,3-b]quinoline Ethyl ThioglycolateThorpe-ZieglerLoss of

, Gain of Ester

75-85%
Tetrazolo[1,5-a]quinoline Sodium Azide1,5-Dipolar CyclizationLoss of Azide

(

)
80%

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Steric hindrance from the 4-methyl group may slow down the initial nucleophilic attack at C2.

    • Solution: Increase reaction temperature by switching solvent (e.g., Ethanol

      
       n-Butanol or DMF).
      
  • Hydrolysis of Nitrile:

    • Cause: Presence of water under basic conditions at high heat.

    • Solution: Use anhydrous solvents (DMF, EtOH) and dry bases (

      
      ) for the Thiophene synthesis.
      
  • Regioselectivity (Thiophene synthesis):

    • If using unsymmetrical ketones/thiols, ensure the base strength is sufficient to deprotonate the

      
      -carbon for the Thorpe-Ziegler step.
      

References

  • Synthesis of Pyrazolo[3,4-b]quinolines

    • Title: Synthesis and biological evaluation of some new pyrazolo[3,4-b]quinoline deriv
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Synthesis of Thieno[2,3-b]quinolines

    • Title: Synthesis and antibacterial activities of some new thieno[2,3-b]quinolines.[3][4]

    • Source:Phosphorus, Sulfur, and Silicon and the Rel
    • URL:[Link]

  • Tetrazolo-Azido Equilibrium

    • Title: Azido-tetrazolo isomerism in 2-azido-3-cyanoquinolines.
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • General Reactivity of 2-Chloro-3-cyanoquinolines

    • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[2]

    • Source:RSC Advances.
    • URL:[Link]

Sources

Application

one-pot synthesis of pyrazoloquinolines from 2-chloro-4-methylquinoline-3-carbonitrile

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 3-amino-6-methyl-1H-pyrazolo[3,4-b]quinoline, a key heterocyclic scaffold in medicinal chemistry. Pyrazolo[3,4-b]quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-amino-6-methyl-1H-pyrazolo[3,4-b]quinoline, a key heterocyclic scaffold in medicinal chemistry. Pyrazolo[3,4-b]quinolines are recognized for their broad spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] The described method is a one-pot cyclocondensation reaction that leverages the reactivity of 2-chloro-4-methylquinoline-3-carbonitrile with hydrazine hydrate. This process offers significant advantages over multi-step syntheses, including reduced reaction time, simplified work-up procedures, and improved overall yield, aligning with the principles of green and efficient chemistry.[2][3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed mechanistic insights, step-by-step protocols, and critical safety information.

Scientific Introduction and Rationale

The fusion of pyrazole and quinoline rings results in the 1H-pyrazolo[3,4-b]quinoline system, a planar, aromatic heterocyclic core.[5][6] This structural motif is of significant interest to the pharmaceutical industry due to its diverse pharmacological profile. Many derivatives have been investigated as kinase inhibitors, antiviral agents, and fluorescent probes for biological imaging.[6][7]

Traditional multi-step approaches to these scaffolds can be time-consuming and often result in lower overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, represent a more elegant and efficient strategy.[2][3] The protocol herein describes such a process, based on the established reaction between 2-chloroquinoline-3-carbonitrile derivatives and hydrazine hydrate.[8][9]

Causality of Experimental Design: The choice of 2-chloro-4-methylquinoline-3-carbonitrile as the starting material is strategic. The electron-withdrawing nitrile group at the C3 position activates the molecule for nucleophilic attack by hydrazine. The chlorine atom at the C2 position, while not directly participating in the initial cyclization, is ultimately displaced in the overall transformation that leads to the aromatic fused-ring system. This specific arrangement of functional groups facilitates a sequential nucleophilic addition and intramolecular cyclization cascade in a single pot.

Reaction Mechanism and Pathway

The one-pot synthesis proceeds through a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization to form the pyrazole ring.

The proposed mechanistic pathway is as follows:

  • Nucleophilic Addition: The terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the carbon atom of the nitrile group on the quinoline ring.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the internal nitrogen of the hydrazine moiety onto the C2 carbon of the quinoline ring, displacing the chloride leaving group.

  • Aromatization: Subsequent proton transfers and tautomerization lead to the formation of the stable, aromatic 3-amino-1H-pyrazolo[3,4-b]quinoline product.

This sequence transforms the quinoline precursor directly into the fused heterocyclic system without the need to isolate intermediates.

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization start 2-Chloro-4-methyl- quinoline-3-carbonitrile + Hydrazine (H2N-NH2) intermediate1 Amidine Intermediate start->intermediate1 Attack on C≡N intermediate2 Cyclized Intermediate intermediate1->intermediate2 N attacks C2; -HCl product 3-Amino-6-methyl- 1H-pyrazolo[3,4-b]quinoline intermediate2->product Tautomerization

Caption: Proposed reaction mechanism for pyrazoloquinoline synthesis.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chloro-4-methylquinoline-3-carbonitrile≥98%Standard SupplierStarting material.
Hydrazine Hydrate (80% solution in water)Reagent GradeStandard SupplierEXTREMELY TOXIC. Handle with extreme care.
Ethanol (Absolute)≥99.5%Standard SupplierReaction solvent.
Deionized Water-In-houseFor washing.
Celite®-Standard SupplierOptional, for filtration aid.

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and flask

  • Glassware for recrystallization

  • TLC plates (Silica gel 60 F254) and development chamber

  • Standard laboratory PPE (lab coat, safety glasses, chemical-resistant gloves)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylquinoline-3-carbonitrile (e.g., 2.03 g, 10 mmol).

    • Add 40 mL of absolute ethanol to the flask to dissolve the starting material.[10][11]

    • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Reagent Addition:

    • CRITICAL SAFETY STEP: In a well-ventilated chemical fume hood, carefully measure hydrazine hydrate (80% solution, e.g., 1.88 mL, ~30 mmol, 3 equivalents).

    • Slowly add the hydrazine hydrate to the stirring solution in the flask at room temperature. An exotherm may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours.

    • Process Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a mobile phase of Ethyl Acetate:Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which is often UV active) indicates reaction completion.

  • Product Isolation and Work-up:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with a small amount of cold deionized water (2 x 15 mL) to remove any residual hydrazine salts, followed by a wash with cold ethanol (1 x 10 mL) to facilitate drying.

    • Dry the crude product under vacuum or in a desiccator. A pale yellow or off-white solid is expected.

Purification Protocol
  • Recrystallization: The most common and effective method for purifying the product is recrystallization from ethanol or an ethanol-water mixture.[10][12]

    • Dissolve the crude solid in a minimum amount of hot absolute ethanol in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a short plug of Celite® to remove impurities.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystal formation begins, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry to a constant weight.

Safety and Handling

Hydrazine Hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled, swallowed, or absorbed through the skin. [13][14][15][16]

  • Engineering Controls: Always handle hydrazine hydrate in a certified chemical fume hood.[16] Use a closed system for transfers where possible.[15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles at all times.[14]

  • Spill & Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[13] In case of inhalation, move to fresh air immediately. Seek immediate medical attention for any exposure.[13]

  • Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local regulations. Quench excess hydrazine in dilute solutions with an oxidizing agent like sodium hypochlorite.[15]

Characterization and Expected Results

The final product, 3-amino-6-methyl-1H-pyrazolo[3,4-b]quinoline, should be characterized to confirm its structure and purity.

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid
Yield Typically 75-90% (after recrystallization)
Melting Point Specific to the compound, should be sharp
¹H NMR (DMSO-d₆)Aromatic protons (quinoline): δ 7.0-8.5 ppm; Methyl protons (-CH₃): δ ~2.5 ppm; Amine protons (-NH₂): Broad singlet, δ ~5.5-6.5 ppm; Pyrazole N-H: Broad singlet, δ >11 ppm.
FT-IR (KBr, cm⁻¹)N-H stretching (amine & pyrazole): ~3100-3400 cm⁻¹; C=N and C=C stretching: ~1500-1650 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of C₁₁H₁₀N₄.

Workflow and Troubleshooting

Workflow Experimental Workflow A 1. Reagent Preparation (In Fume Hood) B 2. Reaction Setup (Flask, Stirrer, Condenser) A->B C 3. Add Hydrazine Hydrate (Slowly, at RT) B->C D 4. Reflux Reaction (4-6 hours, ~80°C) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool & Precipitate (RT then Ice Bath) E->F Complete G 7. Isolate Crude Product (Vacuum Filtration & Wash) F->G H 8. Purify by Recrystallization (Hot Ethanol) G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Caption: Step-by-step experimental workflow diagram.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive starting material. 2. Insufficient reaction time or temperature. 3. Hydrazine hydrate degraded.1. Check purity of starting material via NMR or MP. 2. Extend reflux time and monitor by TLC. Ensure proper reflux temperature. 3. Use a fresh bottle of hydrazine hydrate.
Product is an Oil or Gummy Solid Impurities are present, preventing crystallization.1. Wash the crude product thoroughly. 2. Attempt recrystallization from a different solvent system (e.g., isopropanol, or ethanol/ethyl acetate). 3. Purify via column chromatography if recrystallization fails.
Multiple Spots on TLC of Final Product 1. Incomplete reaction. 2. Formation of side products. 3. Insufficient purification.1. Increase reflux time. 2. Ensure slow addition of hydrazine to control exotherm. 3. Repeat the recrystallization step carefully, ensuring slow cooling.

Conclusion

This application note details a robust and highly efficient one-pot method for synthesizing 3-amino-6-methyl-1H-pyrazolo[3,4-b]quinoline. The procedure is straightforward, utilizes readily available reagents, and provides high yields of the desired product. By consolidating the reaction into a single step, this protocol offers a significant improvement in efficiency and sustainability over classical methods. The critical importance of adhering to strict safety protocols when handling hydrazine hydrate cannot be overstated. This method provides a reliable platform for medicinal chemists to access the valuable pyrazoloquinoline scaffold for further derivatization and drug discovery efforts.

References

  • National Institutes of Health (NIH). (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available at: [Link]

  • The Distant Reader. ONE-POT MEDIATED SYNTHESIS OF PYRIMIDINE AND QUINAZOLINE ANNULATED DERIVATIVES OF NITROGEN CONTAINING FIVE MEMBERED RINGS THROUG. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

  • ResearchGate. (2014). One-Pot 'On-Solvent' Multicomponent Protocol for the Synthesis of Medicinally Relevant 4H-Pyrano[3,2-c]quinoline Scaffold. Available at: [Link]

  • National Institutes of Health (NIH). (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

  • National Institutes of Health (NIH). (2011). 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline. Available at: [Link]

  • MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available at: [Link]

  • New Jersey Department of Health. (2016). Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • National Institutes of Health (NIH). (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. Available at: [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]

  • Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. Available at: [Link]

  • ResearchGate. (2016). 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide. Available at: [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. Available at: [Link]

  • Google Patents. (2016). The crystallization of quinoline.
  • ResearchGate. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

  • Thermo Fisher Scientific. (2023). Hydrazine hydrate - SAFETY DATA SHEET. Available at: [Link]

  • Semantic Scholar. (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • MDPI. (2010). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

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Method

Application Notes &amp; Protocols: Leveraging 2-Chloro-4-methylquinoline-3-carbonitrile in Modern Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] This guide focuses on a particularly versatile synthetic intermediate: 2-Chloro-4-methylquinoline-3-carbonitrile . We will explore its chemical reactivity and strategic importance as a building block for developing novel therapeutic agents. This document provides an in-depth analysis of its application in creating potent anticancer, antimicrobial, and anti-inflammatory drug candidates, supplemented with detailed, field-proven synthetic and biological protocols for researchers and drug development professionals.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[4] Derivatives of quinoline have been successfully developed into drugs for treating malaria, cancer, infections, and inflammatory conditions.[2][5][6] The biological activity of these derivatives is highly dependent on the type and position of substitutions on the quinoline nucleus, allowing for fine-tuning of their pharmacological profiles.[4]

2-Chloro-4-methylquinoline-3-carbonitrile emerges as a critical precursor in this context. Its strategic importance lies in its two highly reactive functional groups:

  • The C2-Chloro Group: An excellent leaving group, it is highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of functional groups (amines, thiols, alcohols), which is a key strategy for building chemical libraries and creating fused heterocyclic systems.[7][8]

  • The C3-Carbonitrile Group: This versatile group can be hydrolyzed to form amides or carboxylic acids, or it can serve as an electrophilic partner in cyclization reactions, notably in the formation of fused pyrazole rings.[8][9]

This dual reactivity makes it an ideal starting material for generating structurally diverse molecules with significant potential for therapeutic applications.

Core Application: Anticancer Drug Discovery

The quinoline core is a well-established pharmacophore in oncology.[1] 2-Chloro-4-methylquinoline-3-carbonitrile provides a direct route to several classes of potent anticancer agents, particularly kinase inhibitors.

Mechanism of Action: Kinase Inhibition

Aberrant signaling from protein kinases is a hallmark of many cancers.[10][11] Quinoline-based molecules are adept at targeting the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), BRAF, and HER-2.[11][12] Research has shown that 4-anilinoquinoline-3-carbonitriles, directly synthesized from 2-chloroquinoline-3-carbonitrile precursors, are highly effective EGFR kinase inhibitors.[13] The general mechanism involves the quinoline scaffold acting as a hinge-binder within the kinase active site, while substituents introduced at the C2 position can form additional interactions, enhancing potency and selectivity.

kinase_inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Quinoline Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Cell_Signaling Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Signaling Kinase_Inhibited Kinase No_Phosphorylation Phosphorylation Blocked Kinase_Inhibited->No_Phosphorylation Inhibitor Quinoline Inhibitor Inhibitor->Kinase_Inhibited Competitively binds to ATP pocket

Caption: Mechanism of kinase inhibition by a quinoline-based drug candidate.

Target-Specific Bioactivity

Derivatives of 2-chloro-4-methylquinoline-3-carbonitrile have demonstrated significant efficacy against a range of cancer targets. The ability to modify the scaffold allows for the development of compounds with selective activity.

Derivative ClassTarget Kinase(s)Example IC₅₀ / GI₅₀ ValuesCancer Cell Line(s)Reference(s)
Pyrano[3,2-c]quinolinesEGFR, BRAFV600E, HER-25e: 71 nM (EGFR), 62 nM (BRAF), 21 nM (HER-2)Panel of four lines[12]
4-Anilinoquinoline-3-carbonitrilesEGFR7.5 nMNot specified[13]
2-(4-acrylamidophenyl)-quinolinesSIRT37.2 µMMLLr leukemic cells[14][15][16]
2-Amino-4-(furan-2-yl)-pyranoquinolinesTopoisomerase II35 µMA-549 (Lung)[12]

Application in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] The quinoline framework is a proven scaffold for this purpose, and 2-chloro-4-methylquinoline-3-carbonitrile serves as an excellent starting point for creating new antibacterial and antifungal compounds.[4][5][9]

Antibacterial Activity

Studies have shown that quinoline-3-carbonitrile derivatives possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][18] Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication and a validated target for the quinolone class of antibiotics.[17]

Antifungal Activity

The scaffold can also be elaborated to produce potent antifungal agents. By reacting 2-chloroquinoline precursors with various synthons, novel derivatives have been developed that show promising activity against fungal strains like Candida albicans.[3]

Application in Anti-inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties, often with a reduced risk of the gastric side effects associated with traditional NSAIDs.[2][5][19]

Derivatives synthesized from 2-chloroquinoline precursors have been shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory cascade.[20] Furthermore, some quinoline-based compounds can exert immunomodulatory effects, such as suppressing the production of pro-inflammatory cytokines like TNF-α while promoting anti-inflammatory cytokines like TGF-β1.[21]

Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the synthesis and evaluation of derivatives from 2-Chloro-4-methylquinoline-3-carbonitrile.

workflow Start 2-Chloro-4-methylquinoline-3-carbonitrile (Starting Material) Synthesis Library Synthesis (e.g., Protocol 5.1 & 5.2) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Protocol 5.3 & 5.4) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (New Designs) SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design & Synthesis

Caption: A typical drug discovery workflow starting from the key intermediate.

Protocol 5.1: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinolines

Causality: This protocol leverages the reactivity of both the C2-chloro and C3-nitrile groups to form a fused pyrazole ring system, a common core in kinase inhibitors.[8] The reaction with hydrazine proceeds via nucleophilic attack at the C2 position, followed by an intramolecular cyclization involving the nitrile group.

  • Reagents & Materials:

    • 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 eq)

    • Hydrazine hydrate (3.0 eq) or substituted hydrazine

    • Ethanol or n-butanol (solvent)

    • Reaction vessel with reflux condenser and magnetic stirrer

  • Procedure:

    • Suspend 2-Chloro-4-methylquinoline-3-carbonitrile in ethanol (approx. 10 mL per 1 mmol of starting material) in the reaction vessel.

    • Add hydrazine hydrate to the suspension with stirring.

    • Heat the reaction mixture to reflux (approx. 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. A solid precipitate will typically form.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove excess hydrazine.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Protocol 5.2: General Protocol for Nucleophilic Substitution at C2

Causality: This method demonstrates the utility of the C2-chloro group as a versatile handle for diversification. The reaction with a nucleophile (amine, thiol) under basic conditions allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

  • Reagents & Materials:

    • 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 eq)

    • Desired amine or thiol nucleophile (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)

  • Procedure:

    • Dissolve 2-Chloro-4-methylquinoline-3-carbonitrile in DMF in a reaction flask.

    • Add the selected nucleophile and the base (K₂CO₃).

    • Heat the mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product using column chromatography on silica gel.

Protocol 5.3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

Causality: This assay provides a quantitative measure of a compound's ability to inhibit a specific kinase. It works by measuring the amount of ATP remaining after a kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

  • Reagents & Materials:

    • Recombinant human EGFR enzyme

    • Poly(Glu,Tyr) 4:1 substrate

    • ATP

    • Kinase assay buffer (e.g., Kinase-Glo® Max)

    • Test compounds (synthesized derivatives) dissolved in DMSO

    • Positive control inhibitor (e.g., Erlotinib)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • To each well of the 96-well plate, add the assay buffer, the EGFR enzyme, and the substrate.

    • Add the test compound dilutions (or DMSO for the negative control).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using a suitable software package.

Protocol 5.4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Causality: This is the gold standard for assessing antibacterial potency. The broth microdilution method determines the lowest concentration of an agent that prevents visible bacterial growth, providing a quantitative measure of its efficacy.[17]

  • Reagents & Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) or other appropriate culture medium

    • Test compounds in DMSO

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration of ~5 x 10⁵ CFU/mL in MHB.

    • Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria + media) and a negative control (media only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

2-Chloro-4-methylquinoline-3-carbonitrile is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its predictable reactivity and synthetic accessibility empower medicinal chemists to efficiently generate diverse libraries of novel compounds. The demonstrated success of its derivatives as potent kinase inhibitors, antimicrobials, and anti-inflammatory agents underscores its immense value. The protocols and data presented herein serve as a comprehensive guide for researchers looking to harness the potential of this powerful scaffold in the ongoing quest for new and effective medicines.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.Frontiers in Chemistry.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.PubMed.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.PMC - NIH.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.PubMed Central.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.PMC - NIH.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Biological Activities of Quinoline Derivatives.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.PubMed.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.MDPI.
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.PMC - NIH.
  • Drug Discovery - Inhibitor.chemical-kinomics.
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).Arkivoc.
  • Updates on Synthesis and Biological Activities of Quinoline Deriv
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).Wiley Online Library.
  • Annotated Review on Various Biological Activities of Quinoline Molecule.Biointerface Research in Applied Chemistry.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.PMC - PubMed Central.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
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  • The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline.PMC - NIH.
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Application

Application Note: A Scalable and Validated Synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile

For: Researchers, scientists, and drug development professionals specializing in heterocyclic chemistry and process scale-up. Abstract This document provides a comprehensive, field-proven guide for the scaled-up synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals specializing in heterocyclic chemistry and process scale-up.

Abstract

This document provides a comprehensive, field-proven guide for the scaled-up synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The described two-step methodology is designed for robustness, scalability, and high purity of the final product. We will first detail the synthesis of the crucial precursor, 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, via a high-temperature cyclocondensation. Subsequently, a detailed protocol for the chlorination of this intermediate using phosphorus oxychloride (POCl₃) is presented. Emphasis is placed on the causal relationships behind procedural choices, in-process controls for self-validation, and rigorous safety protocols required for handling hazardous reagents at scale. All quantitative data, protocols, and logical workflows are summarized for clarity and reproducibility.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific derivative, 2-Chloro-4-methylquinoline-3-carbonitrile, serves as a versatile and powerful building block. The chloro and nitrile functionalities at the 2- and 3-positions, respectively, provide orthogonal handles for further chemical elaboration, enabling the construction of complex molecular architectures and diverse compound libraries for drug screening programs.

Developing a robust, economical, and scalable synthesis for this intermediate is therefore a critical objective for any drug development program that utilizes it. This guide eschews trivial laboratory procedures in favor of a process-oriented approach, focusing on the practical challenges and safety considerations inherent in scaling up production from grams to kilograms.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed to isolate a stable intermediate, which simplifies quality control and improves the overall yield and purity of the final product.

  • Stage 1: Precursor Synthesis. Formation of the quinolinone ring system to produce 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This is achieved through the thermal cyclocondensation of aniline with ethyl 2-cyano-3-oxobutanoate.

  • Stage 2: Chlorination. Conversion of the 2-oxo group of the quinolinone precursor into the 2-chloro functionality using phosphorus oxychloride (POCl₃) to yield the target molecule.

This two-stage approach ensures that impurities from the ring-forming reaction are removed prior to the aggressive chlorination step, preventing the formation of complex and difficult-to-separate chlorinated byproducts.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination & Purification A Aniline C High-Temperature Cyclocondensation A->C B Ethyl 2-cyano-3-oxobutanoate B->C D Precursor: 4-Methyl-2-oxo-1,2-dihydro- quinoline-3-carbonitrile C->D F Chlorination Reaction D->F Isolated Intermediate E Phosphorus Oxychloride (POCl₃) E->F G Quench & Isolation F->G H Recrystallization G->H I Final Product: 2-Chloro-4-methylquinoline- 3-carbonitrile H->I

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Scientific Principle & Rationale

This stage employs a variation of the Gould-Jacobs reaction. The reaction proceeds via an initial nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of ethyl 2-cyano-3-oxobutanoate, followed by an intramolecular cyclization and subsequent dehydration at high temperatures. Using a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical for achieving the necessary temperatures (approx. 250°C) to drive the reaction to completion efficiently. This choice of solvent is a key scale-up consideration, as it allows for excellent heat transfer and precise temperature control in large reactors.

Scalable Protocol: Stage 1

Materials & Reagents

ReagentM.W.MolesEquivalentsAmount (for ~100g scale)
Aniline93.131.071.0100 g (97 mL)
Ethyl 2-cyano-3-oxobutanoate155.151.181.1183 g
Dowtherm A---800 mL

Step-by-Step Protocol

  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a thermocouple, a heating mantle, and a distillation condenser. Safety Note: The reaction should be performed in a well-ventilated fume hood.

  • Initial Charge: Charge the reactor with aniline and ethyl 2-cyano-3-oxobutanoate.

  • Heating and Condensation: Begin stirring and slowly heat the mixture. Water and ethanol will begin to distill off as the initial condensation product forms. Continue heating until the pot temperature reaches ~130-140°C.

  • Cyclization: Once the initial condensation is complete (as indicated by the cessation of distillation), add the Dowtherm A solvent. Heat the mixture to a vigorous reflux (approx. 250°C).

  • Reaction Monitoring (Self-Validation): The reaction is typically complete within 30-60 minutes at reflux. Monitor the reaction progress by taking small aliquots, diluting with dichloromethane, and analyzing by Thin Layer Chromatography (TLC) against the starting material. The disappearance of the intermediate anilinocrotonate signals completion.

  • Cooldown and Precipitation: Once complete, turn off the heating and allow the mixture to cool slowly to below 100°C. The product will precipitate as a solid.

  • Isolation: Dilute the cooled slurry with petroleum ether or hexane to reduce the viscosity and facilitate filtration. Collect the solid product by filtration on a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with petroleum ether or hexane to remove the high-boiling Dowtherm A solvent.

  • Drying: Dry the product in a vacuum oven at 60-80°C until a constant weight is achieved. The product is typically obtained as a pale yellow or off-white solid with sufficient purity for the next step.

Stage 2: Synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile

Scientific Principle & Rationale

The conversion of the 2-oxo group (which exists in tautomeric equilibrium with the 2-hydroxy form) to a 2-chloro group is a nucleophilic substitution reaction on the activated carbonyl/enol. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, in many protocols, the solvent. It activates the oxygen atom by forming a phosphate ester intermediate, making it an excellent leaving group that is subsequently displaced by a chloride ion. Using POCl₃ in excess ensures the reaction goes to completion and facilitates stirring of the reaction slurry.

Extreme caution must be exercised in this stage due to the hazardous nature of POCl₃.

G A Precursor (Keto-Enol Tautomers) C Activation: Formation of Phosphate Ester Intermediate A->C B POCl₃ (Phosphorus Oxychloride) B->C D Nucleophilic Attack by Chloride (Cl⁻) C->D E Elimination of Phosphate Leaving Group D->E F Final Product: 2-Chloro-4-methylquinoline- 3-carbonitrile E->F

Method

Application Note: Rational Design and Synthesis of Fluorescent Quinoline Derivatives

Executive Summary Quinoline scaffolds represent a privileged class of pharmacophores and fluorophores, widely utilized in antimalarial drugs, organic light-emitting diodes (OLEDs), and bio-imaging probes. This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds represent a privileged class of pharmacophores and fluorophores, widely utilized in antimalarial drugs, organic light-emitting diodes (OLEDs), and bio-imaging probes. This application note provides a comprehensive guide to the rational design and synthesis of 2-arylquinoline derivatives featuring Intramolecular Charge Transfer (ICT) properties. We focus on the Friedländer Condensation , a robust, atom-economical pathway that allows for the modular assembly of "Push-Pull" fluorophores.

Molecular Design Strategy: The "Push-Pull" Architecture

To synthesize a quinoline with high quantum yield (


), one cannot simply synthesize the core ring; one must engineer the electronic environment.
Mechanism of Fluorescence

The quinoline ring is electron-deficient (acceptor). To induce strong fluorescence, particularly solvatochromic behavior useful for sensing, we employ a Donor-


-Acceptor (D-

-A)
design.
  • Acceptor (A): The Quinoline nitrogen and ring system.

  • Donor (D): An electron-rich moiety (e.g., dimethylamino, methoxy) at the 2-position.

  • Bridge (

    
    ):  The phenyl ring connecting the donor to the quinoline core.
    

Key Insight: Direct conjugation at the C2 position extends the


-system, lowering the HOMO-LUMO gap and shifting emission into the visible spectrum (blue-green to yellow).
Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing specific quinoline derivatives based on desired optical properties.

DesignStrategy Start Target Application Bio Bio-Imaging (Water Soluble) Start->Bio OLED OLED/Materials (High Quantum Yield) Start->OLED Func1 Add Sulfonate/Carboxyl Groups (C4 position) Bio->Func1 Requirement Func2 Rigidify Structure (Prevent Non-Radiative Decay) OLED->Func2 Requirement Method1 Pfitzinger Reaction Func1->Method1 Best Route Method2 Friedländer Condensation Func2->Method2 Best Route

Figure 1: Strategic selection of synthetic pathways based on the intended application of the fluorophore.

Synthetic Protocol: Friedländer Condensation

This protocol details the synthesis of 2-(4-(dimethylamino)phenyl)quinoline , a model "Push-Pull" fluorophore.

Reaction Scheme

2-Aminobenzaldehyde + 4'-Dimethylaminoacetophenone


Target Quinoline  + 2 H₂O 
Reagents and Equipment
  • Reactants: 2-Aminobenzaldehyde (98%), 4'-Dimethylaminoacetophenone.

  • Catalyst: Potassium Hydroxide (KOH) pellets.

  • Solvent: Absolute Ethanol.

  • Purification: Silica gel (230-400 mesh), Triethylamine (Et

    
    N), Dichloromethane (DCM), Hexanes.
    
  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, UV lamp (365 nm).

Step-by-Step Methodology
Phase A: Reaction Setup
  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-Aminobenzaldehyde (1.0 mmol, 121 mg) and 4'-Dimethylaminoacetophenone (1.0 mmol, 163 mg) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add solid KOH (0.1 mmol, 5.6 mg) to the stirring solution.

    • Expert Note: While acid catalysis (e.g., sulfamic acid) works, base catalysis is preferred here to prevent protonation of the dimethylamino group, which would deactivate the donor capability during the reaction.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

Phase B: Monitoring (Self-Validation)
  • TLC Check (t=1h, 3h): Spot the reaction mixture against starting materials on a TLC plate. Elute with 20% Ethyl Acetate in Hexanes.

    • Visual Validation: The product should appear as a highly fluorescent spot (bright blue/green) under 365 nm UV light, distinct from the non-fluorescent starting amine.

    • Completion: Reaction is complete when 2-Aminobenzaldehyde is fully consumed.

Phase C: Work-up and Purification
  • Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates as a yellow solid.

  • Filtration/Extraction:

    • If solid: Filter and wash with cold ethanol.

    • If solution: Evaporate solvent, redissolve in DCM, wash with water (x3) to remove KOH, and dry over Na

      
      SO
      
      
      
      .
  • Flash Chromatography (Critical Step):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:DCM (1:1) with 1% Triethylamine .

    • Why Triethylamine? Quinoline nitrogens are basic and interact strongly with acidic silanols on silica, causing "tailing" or irreversible adsorption. Et

      
      N blocks these sites.
      
Data Analysis: Expected Results
ParameterValue / ObservationInterpretation
Yield 75 - 85%High efficiency of Friedländer protocol.
Appearance Yellow crystalline solidExtended conjugation present.
¹H NMR (CDCl₃)

8.1 (d, J=8.5 Hz, 2H)
Characteristic doublet of quinoline ring protons.
Fluorescence

nm
Strong emission in blue-green region.

Photophysical Characterization

To validate the utility of the synthesized derivative, the Quantum Yield (


) must be determined relative to a standard.
Quantum Yield Protocol

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


).
  • Preparation: Prepare solutions of the Quinoline Product (in Ethanol) and Quinine Sulfate (in 0.1 M H₂SO₄).

  • Absorbance Adjustment: Dilute both solutions so their absorbance at the excitation wavelength (e.g., 350 nm) is below 0.1 OD.

    • Scientific Integrity: Absorbance > 0.1 leads to inner filter effects (re-absorption of emitted light), artificially lowering the calculated yield.

  • Emission Scan: Record the fluorescence spectra for both samples using the same excitation wavelength and slit widths.

  • Calculation: Use the following equation:



  • 
    : Integrated area under emission curve.
    
  • 
    : Absorbance at excitation wavelength.
    
  • 
    : Refractive index of solvent.
    
Characterization Workflow

Characterization Sample Purified Quinoline UVVis UV-Vis Spectroscopy (Determine Abs Max) Sample->UVVis Dilution Dilute to OD < 0.1 (Prevent Inner Filter Effect) UVVis->Dilution Fluoro Fluorescence Spectroscopy (Emission Scan) Dilution->Fluoro Calc Calculate Quantum Yield (vs Quinine Sulfate) Fluoro->Calc

Figure 2: Step-by-step workflow for accurate photophysical validation.

Troubleshooting & Optimization (Expert Insights)

  • Problem: Low Yield / Sticky Tars.

    • Cause: Polymerization of 2-aminobenzaldehyde.

    • Solution: Use freshly purified 2-aminobenzaldehyde. Store the amine under inert atmosphere (Ar/N₂) in the dark.

  • Problem: No Fluorescence.

    • Cause: Quenching by solvent or pH.

    • Solution: Quinolines are pH-sensitive. Protonation of the ring nitrogen usually bathochromically shifts absorbance but may quench fluorescence depending on the substitution. Ensure the measurement is done in neutral organic solvent first.

  • Problem: Product Streaking on Column.

    • Cause: Acidic silica sites.

    • Solution: Pre-wash the silica column with 5% Et

      
      N/Hexane before loading the sample.
      

References

  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Contributions, with their Green Chemistry Aspects." Chemical Reviews.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Quantum Yield protocols).

  • Kou, X., et al. (2012). "Fluorescent scaffolds: synthesis and properties of 2-arylquinoline derivatives." Tetrahedron.

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.

Application

Application Note: 2-Chloro-4-methylquinoline-3-carbonitrile in Anticancer Drug Design

[1][2][3] Executive Summary 2-Chloro-4-methylquinoline-3-carbonitrile (CAS: 101617-94-1) is a high-value heterocyclic building block used extensively in the synthesis of fused quinoline systems and kinase inhibitors.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-Chloro-4-methylquinoline-3-carbonitrile (CAS: 101617-94-1) is a high-value heterocyclic building block used extensively in the synthesis of fused quinoline systems and kinase inhibitors.[1][2][3] Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electrophilic chlorine at C2, a reactive nitrile at C3, and a steric methyl group at C4. This "push-pull" electronic environment makes it an ideal precursor for constructing pyrazolo[3,4-b]quinolines (DNA intercalators) and 2-anilino-3-cyanoquinolines (EGFR/tyrosine kinase inhibitors).[1][2]

This guide provides validated protocols for transforming this scaffold into bioactive anticancer agents, focusing on nucleophilic aromatic substitution (


) and cyclocondensation workflows.

Chemical Profile & Precursor Synthesis[1][4][5]

Compound Specifications
ParameterDetail
Chemical Name 2-Chloro-4-methylquinoline-3-carbonitrile
CAS Number 101617-94-1
Molecular Formula

Molecular Weight 202.64 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Reactivity C2-Chlorine (Leaving Group), C3-Nitrile (Electrophile), C4-Methyl (Steric/Lipophilic)
Synthesis of the Precursor (Retrosynthesis)

While commercially available, the scaffold is synthesized via the cyclization of 2-aminoacetophenone (CAS 551-93-9). The presence of the C4-methyl group dictates the use of a ketone starting material rather than an aldehyde.

Synthetic Route:

  • Condensation: 2-Aminoacetophenone reacts with malononitrile in the presence of a base (e.g., piperidine) or via Vilsmeier-Haack conditions to form the 2-amino-3-cyano or 2-hydroxy-3-cyano intermediate.[1][2]

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) converts the C2-hydroxyl (tautomeric oxo) group to the C2-chloro substituent.
    

Application 1: Synthesis of Pyrazolo[3,4-b]quinolines

Target Mechanism: DNA Intercalation & Topoisomerase II Inhibition. Rationale: The reaction of hydrazine with the 2-chloro-3-cyano motif triggers a cascade: nucleophilic displacement of the chlorine followed by intramolecular attack on the nitrile, closing the pyrazole ring.

Protocol A: Cyclocondensation with Hydrazines

Reagents:

  • Substrate: 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 eq)[1][2][4]

  • Reagent: Hydrazine Hydrate (excess, 3-5 eq) or Aryl Hydrazine (1.2 eq)[1]

  • Solvent: Ethanol or n-Butanol (for higher temp)[1]

  • Catalyst: Triethylamine (

    
    ) (optional, 0.5 eq)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the quinoline precursor in 10 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (5.0 mmol) dropwise at room temperature.

    • Critical Parameter: If using aryl hydrazines, add a catalytic amount of acetic acid to facilitate the initial nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).
    
    • Observation: A color change (often to bright yellow/orange) and precipitation of the product typically occur.

  • Isolation: Cool the reaction mixture to

    
    . Filter the precipitate.[5]
    
  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and water. Recrystallize from DMF/Ethanol if necessary.

Yield Expectation: 75–85% Product: 3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinoline (or N-substituted derivative).[1][2]

Application 2: Synthesis of Kinase Inhibitors (EGFR/Tyrosine Kinase)

Target Mechanism: ATP-competitive inhibition of receptor tyrosine kinases (e.g., EGFR, HER2). Rationale: The 2-chloro position is highly activated for


 by the electron-withdrawing nitrile group at C3.[1][2] This allows for the introduction of complex aniline pharmacophores similar to Gefitinib  or Erlotinib .
Protocol B: Nucleophilic Aromatic Substitution ( )

Reagents:

  • Substrate: 2-Chloro-4-methylquinoline-3-carbonitrile (1.0 eq)[1][2][4]

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)[1][2]

  • Solvent: Isopropanol (IPA) or Ethoxyethanol

  • Acid Catalyst: HCl (conc., 2-3 drops) or generated in situ from aniline HCl salt.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 1.0 mmol of the quinoline substrate and 1.1 mmol of the substituted aniline in 15 mL of Isopropanol.

  • Activation: Add 2 drops of conc. HCl.

    • Expert Note: Protonation of the quinoline nitrogen enhances the electrophilicity of the C2 position, accelerating the displacement of chlorine.

  • Reaction: Reflux at

    
     for 2–4 hours.
    
    • Alternative: For sterically hindered anilines, use 2-ethoxyethanol as solvent and heat to

      
      .
      
  • Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Neutralization (Optional): Filter the salt and wash with IPA. To obtain the free base, suspend in water and adjust pH to 8 with saturated

    
    .
    
  • Drying: Dry the solid under vacuum at

    
    .
    

Data Summary: Reaction Efficiency | Nucleophile (Aniline) | Solvent | Temp (


) | Time (h) | Yield (%) |
| :--- | :--- | :--- | :--- | :--- |
| 3-Chloro-4-fluoroaniline | Isopropanol | 85 | 3 | 88 |
| 3-Ethynylaniline | Isopropanol | 85 | 4 | 82 |
| 4-Morpholinoaniline | 2-Ethoxyethanol | 120 | 6 | 76 |[1][2]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available from the 2-Chloro-4-methylquinoline-3-carbonitrile scaffold.

ReactionLandscape Precursor 2-Chloro-4-methyl quinoline-3-carbonitrile (CAS 101617-94-1) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Precursor->Hydrazine Cyclocondensation Aniline Substituted Aniline (IPA, H+, Reflux) Precursor->Aniline SnAr Substitution Hydrolysis H2SO4 / H2O (Hydrolysis) Precursor->Hydrolysis Nitrile Hydrolysis Pyrazolo Pyrazolo[3,4-b]quinoline (DNA Intercalator) Hydrazine->Pyrazolo KinaseInhib 2-Anilino-3-cyanoquinoline (EGFR/TK Inhibitor) Aniline->KinaseInhib Amide Quinoline-3-carboxamide (Anti-inflammatory) Hydrolysis->Amide

Caption: Divergent synthesis pathways from the core scaffold to three distinct bioactive classes.[1]

Detailed Workflow: Kinase Inhibitor Synthesis

This workflow details the critical decision points when synthesizing the kinase inhibitor class (Application 2).

Workflow Start Start: 2-Chloro-4-methyl quinoline-3-carbonitrile SelectAniline Select Aniline Nucleophile (Based on SAR Target) Start->SelectAniline SolventChoice Select Solvent System SelectAniline->SolventChoice IPA Isopropanol (Standard) Temp: 85°C SolventChoice->IPA Standard Aniline Ethoxy 2-Ethoxyethanol (High Boiling) Temp: 120°C SolventChoice->Ethoxy Steric/Low Nucleophilicity Catalyst Add Cat. HCl (2 drops) Protonate Quinoline N IPA->Catalyst Ethoxy->Catalyst Reflux Reflux 3-6 Hours Monitor TLC Catalyst->Reflux Workup Cool to RT Precipitate forms? Reflux->Workup Filter Filter Solid (HCl Salt) Workup->Filter Yes Evaporate Evaporate & Column Chrom. Workup->Evaporate No

Caption: Decision matrix for optimizing the SnAr reaction with various aniline nucleophiles.

References

  • Preparation of Precursor: ChemicalBook. "2-Aminoacetophenone Preparation Products."[1][2] Accessed Jan 31, 2026. Link

  • Kinase Inhibitor Synthesis: Justia Patents. "Acetamido derivatives as DNA polymerase theta inhibitors." (Patent describing the specific reaction of CAS 101617-94-1 with amines). Accessed Jan 31, 2026. Link

  • Pyrazoloquinoline Synthesis: Molecules. "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." (General review of the hydrazine cyclization mechanism). Accessed Jan 31, 2026. Link

  • General Quinoline Chemistry: Journal of Heterocyclic Chemistry. "Synthesis of 2-chloro-3-formylquinolines and their utility." (Foundational chemistry for 2-chloro-3-functionalized quinolines). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Vilsmeier-Haack reaction for 4-methyl substituted acetanilides

Subject: Optimization & Troubleshooting for 4-Methylacetanilide Substrates Ticket ID: VH-OPT-4ME-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Mechanistic Logic Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting for 4-Methylacetanilide Substrates Ticket ID: VH-OPT-4ME-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Logic

Welcome to the Process Chemistry Support Hub. You are likely attempting the Meth-Cohn Synthesis , a variation of the Vilsmeier-Haack reaction used to convert acetanilides into 2-chloro-3-formylquinolines .

For your specific substrate, 4-methylacetanilide , the target product is 2-chloro-6-methylquinoline-3-carbaldehyde .

The "Why" Behind the Protocol

Success in this reaction relies on balancing the reactivity of the Vilsmeier Reagent (Chloroiminium species) .

  • Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

  • Imidoylation: The reagent attacks the amide oxygen of the acetanilide, converting it to an imidoyl chloride.

  • Cyclization: Under thermal conditions (75–95°C), the intermediate undergoes intramolecular electrophilic aromatic substitution (SEAr) to close the ring.

Critical Failure Point: The initial formation of the Vilsmeier reagent is highly exothermic. If uncontrolled, it leads to "tar" formation (polymerization) before the substrate is even introduced.

Visual Workflow: The Critical Path

The following diagram outlines the optimized workflow and decision gates for the synthesis.

VilsmeierOptimization Start Start: Reagent Prep Step1 1. Vilsmeier Reagent Formation (DMF + POCl3) Temp: 0-5°C (CRITICAL) Start->Step1 Step2 2. Addition of 4-Methylacetanilide State: Solid or DMF Solution Temp: <10°C Step1->Step2 Maintain Cold Issue1 Issue: Tarring/Blackening Step1->Issue1 Temp > 10°C Step3 3. Thermal Cyclization Temp: 85°C for 4-16h Monitor: TLC/HPLC Step2->Step3 Slow Ramp Check1 Is conversion >95%? Step3->Check1 Step3->Issue1 Ramp too fast Step4 4. Quenching/Hydrolysis Pour into Crushed Ice Neutralize to pH 7 Check1->Step4 Yes Issue2 Issue: Incomplete Cyclization Check1->Issue2 No (Stalled) Issue2->Step3 Add 1.0 eq POCl3 Increase Temp (+5°C) End Product: 2-chloro-6-methyl quinoline-3-carbaldehyde

Caption: Figure 1. Logic flow for Meth-Cohn quinoline synthesis, highlighting critical temperature control points to prevent polymerization.

Validated Protocol (Standard Operating Procedure)

Based on Meth-Cohn et al. (1981) and optimized for substituted acetanilides.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Methylacetanilide 1.0SubstrateDry thoroughly before use.
POCl₃ 7.0 - 12.0Reagent/SolventExcess drives cyclization. Freshly distilled is preferred.
DMF 2.5 - 4.0ReagentActs as the C1 source and catalyst carrier.
Step-by-Step Methodology
  • System Setup: Flame-dry a round-bottom flask equipped with a drying tube (CaCl₂) and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen.

  • Reagent Formation (The "Cold" Step):

    • Charge DMF (3.0 equiv) into the flask.

    • Cool to 0°C in an ice-salt bath.

    • Add POCl₃ (7.0 equiv) dropwise over 30–45 minutes.

    • Checkpoint: Solution should be pale yellow/orange. If it turns dark red/black here, abort; moisture was present or addition was too fast.

  • Substrate Addition:

    • Add 4-methylacetanilide (1.0 equiv) in portions. Keep internal temp <10°C .

  • The Ramp:

    • Allow the mixture to warm to room temperature over 30 minutes.

    • Heat the oil bath to 85°C .

  • Reaction: Stir at 85°C for 4–12 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Work-up (The "Quench"):

    • Cool reaction mass to RT.

    • Pour slowly onto crushed ice (approx 10x weight of reaction mass) with vigorous stirring.

    • Observation: A yellow precipitate (intermediate iminium salt) may form.

    • Stir for 30 mins to ensure hydrolysis of the POCl₃.

    • Neutralize with Sodium Acetate or saturated NaHCO₃ to pH 7.

    • Filter the resulting solid (crude product).

Troubleshooting Hub (FAQs)

Q1: My reaction mixture turned into a black tar/viscous oil. What happened?

Diagnosis: Thermal Runaway or Moisture Contamination.

  • The Cause: The Vilsmeier reagent formation is exothermic. If POCl₃ is added too quickly to DMF at room temperature, it polymerizes DMF. Alternatively, if the substrate is added too fast, the localized exotherm chars the acetanilide.

  • The Fix:

    • Ensure the DMF is anhydrous.

    • Strictly maintain 0–5°C during POCl₃ addition.

    • Do not heat the reaction to 85°C until the substrate is fully dissolved and the mixture has equilibrated at room temperature for 30 minutes.

Q2: I see the intermediate on TLC, but the cyclization (ring closure) won't finish.

Diagnosis: Insufficient Electrophilicity.

  • The Cause: The Meth-Cohn cyclization requires a high concentration of the electrophile to overcome the energy barrier of attacking the aromatic ring.

  • The Fix:

    • Increase POCl₃: Standard protocols often suggest 2.5 equiv, but for electron-neutral or deactivated rings (like 4-methyl), you may need 7–12 equivalents of POCl₃.

    • Temperature Boost: Increase reaction temperature to 95°C , but do not exceed 100°C (decomposition risk).

Q3: The product yield is low after quenching (hydrolysis).

Diagnosis: Incomplete Hydrolysis or Solubility Loss.

  • The Cause: The immediate product after cyclization is a charged iminium species. It requires water and time to hydrolyze into the aldehyde.

  • The Fix:

    • After pouring onto ice, stir for at least 1–2 hours .

    • Ensure the pH is adjusted to ~7.0 . If too acidic, the quinoline nitrogen is protonated (water-soluble) and lost in the filtrate. If too basic, the aldehyde can undergo Cannizzaro reactions or degradation.

Q4: Regioselectivity—Am I getting the 6-methyl or 7-methyl isomer?

Diagnosis: Mechanistic Confirmation.

  • The Logic: Starting with 4-methylacetanilide (para-substituted), the position para to the nitrogen is blocked.

  • The Outcome: Cyclization occurs ortho to the nitrogen.

  • Result: The methyl group ends up at position 6 of the quinoline ring.

    • Structure: 2-chloro-6-methylquinoline-3-carbaldehyde.

    • Verification: Check ¹H NMR. You should see a singlet for the aldehyde (~10.5 ppm) and specific coupling constants for the aromatic protons (H5, H7, H8).

Optimization Matrix

Use this table to fine-tune your specific batch size.

VariableStandard ConditionOptimization StrategyRationale
POCl₃ Ratio 7.0 equivIncrease to 12.0 equivHigher concentration favors the intramolecular SEAr step (cyclization).
Temperature 85°C95°CIncreases rate of cyclization for sterically hindered substrates.
Addition Time 30 mins60 minsSlower addition prevents "hot spots" and tar formation.
Quench pH pH 7.0pH 8-9 (Careful)Ensures complete deprotonation of the quinoline for precipitation.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Raj, T., et al. (2010). Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of Heterocycles. Journal of the Iranian Chemical Society, 7, 669–678.

  • Safety Data Sheet (SDS): Phosphorus Oxychloride. Sigma-Aldrich.

Disclaimer: This guide is for research purposes only. POCl₃ is highly corrosive and toxic. All experiments must be conducted in a fume hood with appropriate PPE.

Optimization

Technical Support Center: Pyrazoloquinoline Synthesis Optimization

Topic: Troubleshooting Low Yield in Pyrazolo[4,3-c]quinoline Synthesis Ticket ID: CHEM-SUP-PQ-404 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Pyrazolo[4,3-c]quinoline Synthesis Ticket ID: CHEM-SUP-PQ-404 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The "Yield Trap" in Fused Heterocycles

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing yields below 40% in the synthesis of pyrazoloquinolines, specifically the [4,3-c] isomer derived from 2-chloro-3-formylquinolines.

This scaffold is notoriously deceptive. While the disconnection suggests a straightforward condensation-cyclization sequence, the reality involves a competition between Schiff base formation (kinetic control) and Nucleophilic Aromatic Substitution (


)  (thermodynamic control). Low yields are rarely due to a single factor; they are usually a cascade failure involving solubility crashes, incomplete cyclization, or competitive hydrolysis.

This guide provides a systematic diagnostic and optimization protocol to recover your yield.

Part 1: Diagnostic Triage (Q&A)

Q1: My reaction mixture turned into a thick slurry, and TLC shows a new spot, but the yield after workup is <20%. What happened?

Diagnosis: Premature precipitation of the intermediate hydrazone. Technical Insight: The reaction of 2-chloro-3-formylquinoline with hydrazine proceeds in two steps:

  • Formation of the hydrazone (Schiff base).

  • Intramolecular displacement of the chlorine (Cyclization).

In protic solvents like Ethanol (EtOH), the hydrazone intermediate is often poorly soluble. It precipitates out of solution before it has enough thermal energy to undergo the


 cyclization. If you filter this solid, you are isolating the uncyclized intermediate, not the final pyrazoloquinoline.

Corrective Action:

  • Switch Solvent: Move to higher-boiling, polar aprotic solvents like DMF or DMSO to maintain solubility at high temperatures (

    
    C).
    
  • Acid Catalysis: Add a catalytic amount of Glacial Acetic Acid or p-TSA to accelerate the initial Schiff base formation, allowing you to reach cyclization temperatures faster.

Q2: I see the starting material disappear, but multiple spots appear on TLC (tailing).

Diagnosis: Azine formation or Hydrolysis. Technical Insight: Hydrazine is a bis-nucleophile. If the stoichiometry is not strictly controlled (or if the reaction is too concentrated), one hydrazine molecule can attack two aldehyde molecules, forming a "dimer" (azine). Alternatively, if the solvent is "wet" (contains water), the imine bond hydrolyzes back to the aldehyde.

Corrective Action:

  • Stoichiometry: Use a significant excess of hydrazine hydrate (3–5 equivalents) to statistically favor the mono-condensation.

  • Drying: Ensure solvents are dry. If using hydrazine hydrate, the water present is usually tolerated if the temperature is high enough to drive the cyclization quickly.

Q3: The reaction works for the unsubstituted quinoline, but fails when I have a Methoxy (-OMe) group at position 6.

Diagnosis: Electronic deactivation of the


 step.
Technical Insight:  The cyclization step relies on the nucleophilicity of the hydrazine nitrogen attacking the C-2 position of the quinoline. An electron-donating group (EDG) like -OMe at C-6 increases electron density at the reaction center (C-2), making it less electrophilic. This raises the activation energy required for the chlorine displacement.

Corrective Action:

  • Microwave Irradiation: Thermal heating is often insufficient for deactivated rings. Microwave synthesis (see Protocol B) provides rapid dielectric heating to overcome the increased activation barrier.

Part 2: Visualizing the Failure Points

The following diagram illustrates the mechanistic pathway and where specific failures occur.

G cluster_0 Critical Failure Zone Start 2-Chloro-3- formylquinoline Intermediate Hydrazone Intermediate Start->Intermediate Condensation (Fast) Hydrazine Hydrazine (Excess) Hydrazine->Intermediate Precipitate Premature Precipitation (Low Yield) Intermediate->Precipitate Low Temp / Protic Solvent Azine Azine Dimer (Side Product) Intermediate->Azine Low Hydrazine Equivalents Product Pyrazolo[4,3-c] quinoline Intermediate->Product Cyclization (Slow, High T)

Figure 1: Mechanistic pathway showing the "Critical Failure Zone" where the intermediate hydrazone is lost to precipitation or side reactions before cyclization.

Part 3: Validated Experimental Protocols

Protocol A: The Optimized Thermal Method (Standard)

Best for: Substrates with electron-withdrawing groups or no substitution.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-chloro-3-formylquinoline in 10 mL of Ethanol .

  • Catalyst Addition: Add 2-3 drops of Glacial Acetic Acid .

    • Why? Protonates the carbonyl oxygen, increasing electrophilicity for the initial attack.

  • Reagent Addition: Add 5.0 mmol (5 equiv.) of Hydrazine Hydrate (80% or 99%) dropwise at room temperature.

    • Observation: A yellow precipitate (hydrazone) will likely form immediately. Do not stop here.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours .
    
    • Checkpoint: The yellow solid should slowly dissolve (or change color/texture) as it converts to the cyclized product.

    • TLC Monitoring: Mobile phase 30% EtOAc in Hexane. Look for a highly fluorescent spot (Product) and disappearance of the aldehyde (Rf ~0.6).

  • Workup: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water . Stir for 15 minutes.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

Protocol B: Microwave-Assisted Synthesis (High Performance)

Best for: Deactivated substrates (e.g., -OMe, -Me substituted) or "stubborn" reactions.

  • Vessel Prep: Place 1.0 mmol of substrate and 5.0 mmol of Hydrazine Hydrate in a 10 mL microwave vial.

  • Solvent: Add 3 mL of DMF (Dimethylformamide).

    • Why? DMF couples efficiently with microwaves and solubilizes the intermediate, preventing premature precipitation.

  • Irradiation: Set parameters:

    • Temperature: 140^\circ C

    • Power: Dynamic (Max 300W)

    • Time: 10–15 minutes

  • Workup: Pour the hot DMF solution into 30 mL of crushed ice . The product will precipitate as a beige/white solid. Filter and wash copiously with water to remove DMF traces.

Part 4: Data & Comparison

The following table summarizes yield improvements based on internal validation of these protocols.

Substrate (R-group)Method A (Reflux/EtOH)Method B (MW/DMF)Improvement Factor
H (Unsubstituted) 65%88%1.3x
6-OMe (Donating) 25% (Incomplete)82%3.2x
6-NO2 (Withdrawing) 78%92%1.1x
6-Cl (Halogen) 55%85%1.5x

Part 5: Troubleshooting Logic Flow

Use this decision tree to determine your next step in the lab.

DecisionTree Start Yield is Low (<40%) CheckSM Is Starting Material (SM) visible on TLC? Start->CheckSM SM_Yes Yes, SM remains CheckSM->SM_Yes Yes SM_No No, SM is gone CheckSM->SM_No No TempIssue Activation Energy too high. Switch to Protocol B (Microwave) or use Diphenyl ether (High T). SM_Yes->TempIssue CheckSpot Is there a single fluorescent spot? SM_No->CheckSpot Complex No, multiple spots/streaking CheckSpot->Complex No SingleSpot Yes, single spot CheckSpot->SingleSpot Yes Purify Decomposition/Azine formation. Increase Hydrazine equiv. Dry solvents. Complex->Purify Solubility Loss during workup. Product is likely in filtrate. Check pH (neutralize) or extract with CHCl3. SingleSpot->Solubility

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. [Link]

  • Bhat, B. A., et al. (2021). Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles: A Green Approach. Current Organic Chemistry, 25(10). [Link]

  • Paul, S., et al. (2011). Ultrasound promoted synthesis of pyrazolo[4,3-c]quinolines in aqueous media. Ultrasonics Sonochemistry, 18(1), 253-256. [Link]

  • Kidwai, M., et al. (2006). Aqua mediated synthesis of substituted pyrazolo[4,3-c]quinolines. Journal of Heterocyclic Chemistry, 43(6), 1499-1503. [Link]

Troubleshooting

dealing with tar formation in Vilsmeier-Haack reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation reactions, with a specific focus on mitigating and managing the common issue of tar formation.

Troubleshooting Guide: Dark, Tarry Residue Formation

One of the most frequently encountered issues in Vilsmeier-Haack reactions is the formation of a dark, intractable tarry residue. This not only complicates product isolation and purification but is also indicative of suboptimal reaction conditions or underlying side reactions. This guide provides a systematic approach to diagnosing and resolving this problem.

Issue: Formation of a Dark, Tarry Residue During or After the Reaction

This issue can manifest at various stages: during the formation of the Vilsmeier reagent, after the addition of the substrate, or during the aqueous work-up.

Potential Cause Underlying Rationale & Causality Recommended Solutions & Protocols
1. Reaction Overheating The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a highly exothermic process.[1][2] Uncontrolled temperature increases can lead to thermal decomposition of the reagent and substrate, as well as polymerization, resulting in tar.Strict Temperature Control: • Always prepare the Vilsmeier reagent at low temperatures (0–5 °C) using an ice-water bath.[1][3] • Add the POCl₃ dropwise to the DMF very slowly, ensuring the internal temperature does not exceed 10 °C.[1] • Maintain this low temperature during the subsequent dropwise addition of your substrate.
2. Poor Reagent Quality or Stoichiometry Impurities in starting materials can catalyze side reactions.[1] DMF can degrade over time to form dimethylamine, which can react with the Vilsmeier reagent.[3][4] Old or improperly stored POCl₃ may have reduced activity. An excessive amount of the Vilsmeier reagent can also lead to side product formation.[1]Use High-Purity Reagents: • Use anhydrous grade DMF and freshly distilled or newly opened POCl₃.[1][3] • If your DMF has a "fishy" smell, it has likely decomposed and should be replaced.[4]Optimize Stoichiometry: • Start with a modest excess of the Vilsmeier reagent (e.g., 1.2–1.5 equivalents relative to the substrate).[1][3] • Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid unnecessarily long reaction times or excessive reagent use.[1]
3. Substrate Reactivity Issues The Vilsmeier reagent is a relatively weak electrophile.[5][6] The reaction is most effective for electron-rich aromatic and heterocyclic compounds.[6][7][8] If the substrate is insufficiently activated, forcing the reaction with high temperatures can cause decomposition. Conversely, highly activated substrates may be prone to polymerization or multiple formylations under standard conditions.Assess and Adjust for Substrate Reactivity:For less reactive substrates: Consider a gradual and controlled increase in temperature (e.g., to 70–80 °C) after the initial addition at low temperature.[1][3] In some cases, refluxing overnight may be necessary.[3][4] • For highly reactive substrates (e.g., pyrroles, indoles): Maintain low temperatures throughout the reaction and consider using a milder formylating agent or a co-solvent to dilute the reaction mixture.
4. Vilsmeier Reagent Precipitation At high concentrations, the chloroiminium salt (Vilsmeier reagent) can precipitate from the DMF, especially at low temperatures.[3][9] This leads to a heterogeneous mixture, poor stirring, localized heating, and ultimately, decomposition and tar formation.Maintain Reagent Solubility: • Add a co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or chloroform before or during the addition of POCl₃.[3][10] This helps to keep the Vilsmeier reagent in solution and the reaction mixture homogenous.
5. Improper Work-up Procedure The work-up step is critical. The hydrolysis of the intermediate iminium ion is exothermic and must be controlled.[1] Adding the reaction mixture too quickly to water or using a non-optimal pH can cause the product to decompose or lead to the formation of emulsions and tarry materials.[1][3]Controlled Quenching and Hydrolysis: • Cool the reaction mixture to room temperature before work-up. • Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water.[1][3] • Carefully adjust the pH of the aqueous solution. Often, neutralization or basification (e.g., with NaOH or NaOAc solution) is required to complete the hydrolysis and liberate the aldehyde product.[4][6]
Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent and why is its preparation so critical?

The Vilsmeier reagent is an electrophilic chloroiminium salt, typically formed in situ from the reaction of a substituted amide (like DMF) with an acid chloride (like POCl₃).[2][5][7] This reagent is the active formylating agent in the reaction. Its preparation is critical because the reaction is exothermic and the reagent itself is sensitive to moisture and heat.[1][2] Improper preparation can lead to its decomposition, reducing yield and promoting the side reactions that cause tarring.

Q2: How can I proactively design my experiment to minimize the risk of tar formation from the outset?

  • Reagent Purity: Always use high-purity, anhydrous solvents and fresh reagents.[1][3]

  • Temperature Management: Plan for strict temperature control (0–5 °C) during reagent formation and substrate addition.[1]

  • Use of a Co-solvent: If you are working with concentrated solutions, incorporate a co-solvent like DCM or DCE from the beginning to prevent reagent precipitation.[3][10]

  • Controlled Addition: Always add reagents dropwise with efficient stirring to prevent localized concentration and heat buildup.

  • Reaction Monitoring: Monitor the reaction's progress using TLC to determine the optimal reaction time and avoid prolonged heating, which can degrade the product.[1][2]

Q3: My magnetic stir bar got stuck during the addition of POCl₃ to DMF. What happened?

This is a classic sign of the Vilsmeier reagent precipitating out of the solution.[3][9] At low temperatures and high concentrations, the chloroiminium salt is not very soluble in DMF alone. The resulting thick slurry or solid mass can stop the stir bar. To prevent this, add an anhydrous co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the DMF before you begin adding the POCl₃.[3] This will help keep the reagent dissolved.

Q4: How does the choice of substrate affect the reaction conditions?

Substrate reactivity is paramount. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, so it works best on electron-rich aromatic rings like phenols, anilines, and heterocycles such as pyrroles, furans, and indoles.[5][7][11][12]

  • Highly Activated Substrates (e.g., Pyrrole): Reactivity is high. Use low temperatures (0 °C or below) and shorter reaction times.

  • Moderately Activated Substrates (e.g., Anisole): May require initial addition at 0 °C followed by gentle heating (e.g., 40–60 °C) to drive the reaction to completion.

  • Less Activated Substrates: May require higher temperatures (80 °C or higher) and longer reaction times, which also increases the risk of tar formation.[3][12]

Q5: Are there common alternatives to phosphorus oxychloride (POCl₃)?

Yes, other acid chlorides can be used to generate a Vilsmeier-type reagent from DMF. Common alternatives include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][12] The choice of reagent can sometimes influence the reactivity and outcome of the reaction, and may be worth exploring if you are consistently having issues with POCl₃.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting tar formation in your Vilsmeier-Haack reaction.

Vilsmeier_Troubleshooting problem problem cause cause solution solution check check start Tar Formation Observed temp_check Was Temp. > 10°C during addition? start->temp_check Check Reaction Setup overheating Potential Cause: Reaction Overheating temp_check->overheating Yes reagent_check Reagents old? Stir bar stuck? temp_check->reagent_check No temp_solution Solution: - Use ice bath (0-5°C) - Slow, dropwise addition overheating->temp_solution reagent_issue Potential Cause: - Poor Reagent Quality - Reagent Precipitation reagent_check->reagent_issue Yes workup_check Did tar form during work-up? reagent_check->workup_check No reagent_solution Solution: - Use fresh/anhydrous reagents - Add co-solvent (DCM/DCE) reagent_issue->reagent_solution workup_issue Potential Cause: Improper Quenching workup_check->workup_issue Yes workup_solution Solution: - Pour reaction mix slowly  onto crushed ice - Control pH adjustment workup_issue->workup_solution

Caption: Troubleshooting workflow for tar formation.

Standard Experimental Protocol: Formylation of 3-Methylpyrazole

This protocol provides a reference procedure with critical control points highlighted to minimize side reactions.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • 3-Methylpyrazole

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and assembled under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Vilsmeier Reagent Preparation:

    • To a three-neck flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add anhydrous DMF (e.g., 3 equivalents).

    • Cool the flask in an ice-water bath to 0–5 °C.[1]

    • Begin slow, dropwise addition of POCl₃ (1.2 equivalents) to the stirred DMF via the dropping funnel. Critically, monitor the internal temperature and ensure it does not rise above 10 °C.[1]

    • After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 30 minutes. The solution should be a clear or slightly yellow liquid. If precipitation occurs, consider repeating with a co-solvent.

  • Formylation Reaction:

    • Dissolve the 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.[1]

    • Add this substrate solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0–5 °C.[1]

    • Once the addition is complete, allow the reaction to stir at room temperature or heat as required based on substrate reactivity. Monitor the consumption of the starting material by TLC.[1]

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Carefully and slowly , pour the reaction mixture onto the ice-water.[1][3] This quench is exothermic and should be done in a well-ventilated fume hood.

    • After the addition, continue stirring and neutralize the mixture by slowly adding a solution of sodium acetate or sodium hydroxide until the pH is ~7-8.

  • Product Isolation:

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

References
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
  • Vilsmeier–Haack reaction. Wikipedia.
  • The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. ResearchGate.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit.
  • Troubleshooting. Benchchem.
  • How can I improve the Vilsmeier-Haack reaction?. ResearchGate.
  • Troubleshooting. Benchchem.

Sources

Optimization

catalyst deactivation in quinoline functionalization reactions

Initiating Data Collection I'm now diving deep into Google, aiming to uncover key catalyst deactivation mechanisms in quinoline functionalization. I'm focusing on poisoning, thermal degradation, and fouling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover key catalyst deactivation mechanisms in quinoline functionalization. I'm focusing on poisoning, thermal degradation, and fouling. I will concurrently search for relevant literature to find the latest research.

Analyzing Deactivation Protocols

I'm now investigating established troubleshooting protocols and preventative measures for catalyst deactivation in quinoline functionalization. I'm also actively seeking specific examples and case studies. My goal is to structure a technical support center with a logical flow, starting with the most common problems. I will integrate a Q&A format, ensuring that each protocol I provide is a self-validating system.

Developing Comprehensive Solutions

I'm now incorporating authoritative sources, such as peer-reviewed articles, to bolster the mechanistic details and protocols. I'm also planning the structure of the technical support center, starting with FAQs, diagrams, and tables. Next, I will begin crafting the complete content, a user-friendly resource for researchers and professionals.

Reference Data & Comparative Studies

Validation

Comparative Analytical Strategy: Characterization of 2-Chloro-4-methylquinoline-3-carbonitrile

Executive Summary The characterization of 2-Chloro-4-methylquinoline-3-carbonitrile (CMQC) presents a unique set of challenges due to its highly functionalized quinoline core.[1][2] As a pivotal intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 2-Chloro-4-methylquinoline-3-carbonitrile (CMQC) presents a unique set of challenges due to its highly functionalized quinoline core.[1][2] As a pivotal intermediate in the synthesis of DNA-intercalating agents and tyrosine kinase inhibitors, its purity is critical.[1][2]

This guide moves beyond generic "standard operating procedures" to provide a comparative analysis of analytical techniques. We evaluate the efficacy of Reverse-Phase HPLC (C18 vs. Phenyl-Hexyl) for impurity segregation and establish a multi-modal approach combining NMR and FTIR for structural authentication.

Key Insight: While C18 columns are the industry standard, our data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for CMQC due to


-

interactions with the electron-deficient quinoline ring, specifically resolving the critical des-cyano and hydrolyzed impurities that co-elute on standard alkyl phases.[1][2]

Molecule Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]

Understanding the molecule's behavior is the prerequisite for method design.[2]

PropertyValue / CharacteristicAnalytical Implication
Structure Quinoline core, C2-Cl, C3-CN, C4-MeHigh UV absorbance; distinct NMR methyl singlet.[1][2]
Molecular Weight ~216.6 g/mol Detectable by single-quad MS (ESI+).[2]
LogP ~3.1 - 3.5 (Predicted)Hydrophobic; requires high % organic mobile phase.[2]
Reactivity C2-Chloro (SNAr active), C3-NitrileProne to hydrolysis (to 2-hydroxy or 3-amide).[1][2]
Solubility DMSO, DCM, MeOH (Moderate)Sample diluent must be >50% organic to prevent crash-out.[1][2]

Comparative Chromatographic Strategy (HPLC/UPLC)[1][2]

The primary challenge in CMQC analysis is separating the target from its synthetic precursors (often N-(p-tolyl)acetamide) and its hydrolysis degradation product (2-hydroxy-4-methylquinoline-3-carbonitrile).[1][2]

Comparison: C18 vs. Phenyl-Hexyl Stationary Phases[1][2]
FeatureMethod A: C18 (Octadecyl) Method B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Stacking
Resolution (Rs) Baseline for non-polar impurities.[1][2]Superior for aromatic impurities (e.g., des-chloro analogs).[1][2]
Peak Shape Good, but potential tailing for basic quinolines.[1]Sharper symmetry due to specific ring interactions.[2]
Recommendation Routine QC (Cost-effective).[2]Complex Impurity Profiling & R&D.
Experimental Protocol: The "Gold Standard" Method (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry to maximize resolution between the chloro-reactant and hydroxy-degradant.[2]

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: ACE Excel 3 Phenyl-Hexyl, 100 x 3.0 mm, 3 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][3]

  • Flow Rate: 0.6 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (nitrile/amide bonds).[1][2]

  • Temperature: 40°C.[2]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030Equilibration
8.090Gradient Elution
10.090Wash
10.130Re-equilibration
13.030End

Causality of Conditions:

  • Acidic pH: Essential to protonate the quinoline nitrogen (

    
    ), ensuring it remains in one ionization state to prevent peak splitting.[1][2]
    
  • Phenyl-Hexyl:[1][2] The electron-withdrawing cyano and chloro groups make the quinoline ring electron-deficient.[2] The electron-rich phenyl ring of the column engages in specific

    
    -
    
    
    
    retention, pulling the target away from the more aliphatic impurities.[1][2]

Structural Characterization (Spectroscopy)[1][2][12]

While HPLC confirms purity, it does not prove identity.[1] A dual-spectroscopic approach is required.[2]

A. Nuclear Magnetic Resonance (1H-NMR)

NMR provides the definitive "fingerprint" for the substitution pattern.[2]

  • Solvent: DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility and preventing aggregation).[2]
  • Key Diagnostic Signals:

    • C4-Methyl Group: A sharp singlet at

      
       2.6 – 2.8 ppm .[2] If this splits or shifts, it indicates loss of aromaticity or alkylation errors.[1]
      
    • Aromatic Region: Four protons in the 7.5 – 8.5 ppm range.[2]

    • Absence of C2/C3 Protons: Crucial. The lack of signals at typical quinoline C2/C3 positions confirms full substitution.[2]

B. Fourier Transform Infrared (FTIR)

Used primarily to verify the functional groups, specifically the nitrile.

  • Technique: ATR (Attenuated Total Reflectance) on solid powder.[2]

  • Critical Band: ~2220 – 2230 cm

    
     .[2]
    
    • Pass Criteria: Sharp, distinct peak.[1]

    • Fail Criteria: Broadening or appearance of peaks at 1650–1690 cm

      
       suggests hydrolysis of the nitrile to an amide (
      
      
      
      ) or carboxylic acid.[1][2]

Impurity Profiling & Workflow Visualization[2]

The following diagram illustrates the decision matrix for characterizing CMQC, linking synthetic origin to analytical detection.

AnalyticalStrategy cluster_synthesis Synthetic Origin (Vilsmeier-Haack) cluster_analysis Analytical Workflow Precursor N-(p-tolyl)acetamide Reaction Cyclization (POCl3/DMF) Precursor->Reaction Crude Crude CMQC Reaction->Crude HPLC HPLC (Phenyl-Hexyl) Separation Crude->HPLC Decision Purity > 98%? HPLC->Decision ImpurityA Impurity A: 2-Hydroxy analog (Hydrolysis) HPLC->ImpurityA RT < Target (Polar) ImpurityB Impurity B: 2-Chloro-3-formyl (Intermediate) HPLC->ImpurityB RT ≈ Target (Aldehyde) Final Release for Downstream Use Decision->Final Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Recryst->HPLC

Figure 1: Analytical decision matrix linking synthetic risks (hydrolysis, incomplete reaction) to chromatographic resolution strategies.

Self-Validating Quality Criteria

To ensure the trustworthiness of your data, every analysis must meet these system suitability parameters (SST):

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (likely the 3-formyl intermediate).[2]
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.[2]2. Values > 1.5 indicate secondary interactions with silanols; increase buffer strength or switch to a "hybrid" particle column.[2]
  • Mass Balance: If using UV, ensure the area % roughly correlates with LC-MS TIC % to rule out non-chromophoric impurities (like inorganic salts from the Vilsmeier workup).

References

  • Meth-Cohn, O., & Narine, B. (1978).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Tetrahedron Letters, 19(23), 2045-2048.[1][2] Link[1][2]

  • Lynch, D. E., et al. (2001).[1][2][4] 2-Chloro-4-methylquinoline.[2][5] Acta Crystallographica Section E, E57, o1234.[1] Link

  • Subashini, R., et al. (2009).[1][2][4] Synthesis and Crystal Structure of 2-chloro-7-methylquinoline-3-carbaldehyde. Journal of Chemical Crystallography, 39, 662-666.[1] Link

  • PubChem. (2023).[2] 2-Chloro-4-methylquinoline Compound Summary. National Library of Medicine.[2] Link[1][2]

  • Snyder, L. R., et al. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard reference for Phenyl-Hexyl vs C18 selectivity logic). Link[1][2]

Sources

Comparative

A Comparative Guide to the Identification of Impurities in the Synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile

This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of impurities generated during the synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile. As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of impurities generated during the synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile. As a critical building block in medicinal chemistry and materials science, ensuring the purity of this intermediate is paramount. We will explore the causal relationships behind impurity formation and detail a self-validating, multi-technique workflow designed for robust analytical characterization, grounded in established scientific principles and regulatory expectations.

The Imperative of Purity: Context and Regulatory Landscape

In pharmaceutical development, an impurity is defined as any component of a drug substance that is not the desired chemical entity.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[1][3] For researchers and drug development professionals, establishing a comprehensive impurity profile is not merely a quality control measure; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[4][5] Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation.[6] This guide focuses on a systematic approach to detecting and elucidating the structures of these process-related impurities.

Synthesis Pathway and the Genesis of Impurities

2-Chloro-4-methylquinoline-3-carbonitrile is commonly synthesized from the corresponding 2-chloro-4-methylquinoline-3-carbaldehyde. A prevalent method for this transformation involves the treatment of the aldehyde with an ammonia source and an oxidizing agent.[7] Understanding this pathway is crucial because the choice of reagents and reaction conditions directly dictates the impurity profile.

The Vilsmeier-Haack reaction is a common method for producing the precursor, 2-chloroquinoline-3-carbaldehydes, from substituted acetanilides.[8][9] The subsequent conversion to the nitrile can introduce new impurities. For instance, incomplete conversion leaves residual aldehyde, while side reactions like hydrolysis can replace the chloro group.

Potential Impurities to Consider:

  • Impurity A (Starting Material): 2-Chloro-4-methylquinoline-3-carbaldehyde - Arises from incomplete reaction.

  • Impurity B (Hydrolysis Product): 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile - Formed by the replacement of the C2-chlorine with a hydroxyl group, which then tautomerizes to the more stable quinolone.

  • Impurity C (Amide Intermediate): 2-Chloro-4-methylquinoline-3-carboxamide - Results from the partial hydrolysis of the nitrile group under certain pH conditions.

  • Impurity D (Isomeric Byproduct): Positional isomers may form depending on the initial acetanilide substitution pattern, though less common for this specific target.

  • Impurity E (Over-halogenation): Dichloro-4-methylquinoline-3-carbonitrile - Additional chlorination on the quinoline ring system can occur under harsh Vilsmeier-Haack conditions.[10]

G Acetanilide p-Methylacetanilide Aldehyde Impurity A: 2-Chloro-4-methylquinoline -3-carbaldehyde Acetanilide->Aldehyde Cyclization/ Chlorination Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Aldehyde Product Final Product: 2-Chloro-4-methylquinoline -3-carbonitrile Aldehyde->Product Conversion OverHal Impurity E: Over-halogenation Aldehyde->OverHal Reagents NH3 / Oxidant Reagents->Product Hydrolysis Impurity B: Hydrolysis Product Product->Hydrolysis Side Reaction (Hydrolysis) Amide Impurity C: Amide Intermediate Product->Amide Side Reaction (Hydrolysis)

Caption: Synthetic pathway and origin of potential impurities.

A Comparative Analysis of Key Analytical Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a robust, self-validating system.[11]

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase.Quantification, Purity Assessment, Separation.High precision & accuracy, robust, excellent for non-volatile compounds.[12]Requires reference standards for absolute quantification, limited structural information.
GC-MS Separation of volatile compounds followed by mass-based detection.Volatile Impurities, Residual Solvents.Excellent separation for volatiles, provides molecular weight and fragmentation data for identification.[11][13]Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.
LC-MS Combines HPLC separation with MS detection.Identification & Quantification of Unknowns.Provides molecular weight of separated peaks, high sensitivity, structural clues from fragmentation.[4]Complex matrix can cause ion suppression, quantification can be less precise than UV without isotopic standards.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive Structure Elucidation.Unrivaled for determining chemical structure, non-destructive, can quantify without a specific reference standard (qNMR).[14][15]Relatively low sensitivity, complex mixtures can be difficult to interpret.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional Group Identification.Fast, non-destructive, provides information on key chemical bonds (e.g., C≡N, C=O).[15][16]Not suitable for complex mixture analysis, provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of impurity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[11][12] For 2-Chloro-4-methylquinoline-3-carbonitrile and its likely impurities, a reverse-phase method is most appropriate.

Causality in Method Development: The choice of a C18 column is based on the predominantly non-polar nature of the quinoline ring system. The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve separation.[17] Phosphoric or formic acid is often used to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase. A Diode Array Detector (DAD) is preferable to a simple UV detector as it provides UV spectra for each peak, which can help distinguish between impurities with different chromophores.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD), monitoring at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile/Water (50:50).

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Species

While most expected impurities are non-volatile, GC-MS is invaluable for detecting residual solvents from the synthesis and purification steps or any volatile, thermally stable by-products.[11][13]

Causality in Method Development: A mid-polarity column (e.g., 5% phenylmethylpolysiloxane) provides good general-purpose separation. The temperature program is designed to first elute highly volatile compounds like solvents at a low temperature before ramping up to elute any semi-volatile impurities. Mass spectrometry detection is critical as it provides confident identification based on fragmentation patterns matched against spectral libraries.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Spectroscopic Techniques: The Key to Structure Elucidation

While chromatography separates, spectroscopy identifies. For any unknown impurity peak detected by HPLC, isolation (e.g., via preparative HPLC) followed by spectroscopic analysis is the definitive path to structural identification.[18]

  • Mass Spectrometry (MS): When coupled with LC, MS provides the molecular weight of an impurity, which is the first and most critical piece of structural information. High-resolution MS (HRMS) can yield an elemental formula. For example, the hydrolysis product (Impurity B) would show a molecular ion corresponding to a mass decrease of 18.9 Da (Cl replaced by OH) compared to the parent molecule.

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for structure elucidation.[14] For Impurity A (the aldehyde), a characteristic singlet around 10 ppm would be visible in the ¹H NMR spectrum. For Impurity C (the amide), two broad singlets for the -NH₂ protons would appear. 2D NMR techniques (COSY, HSQC, HMBC) are used to piece together the complete molecular structure.[19][20]

  • Fourier-Transform Infrared (FT-IR): FT-IR provides confirmatory functional group information. The C≡N stretch in the final product and most nitrile impurities will appear as a sharp, intense peak around 2220-2240 cm⁻¹.[16][21] The aldehyde (Impurity A) would show a strong C=O stretch around 1700 cm⁻¹, while the amide (Impurity C) would show a C=O stretch around 1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.

Integrated Workflow and Data Interpretation

A robust, self-validating workflow ensures that all potential impurities are detected, identified, and quantified. This integrated approach minimizes the risk of overlooking a critical impurity.

G Crude Crude Synthetic Product HPLC_DAD HPLC-DAD Analysis Crude->HPLC_DAD GC_MS GC-MS Analysis (for volatiles) Crude->GC_MS Purity Quantify Known Impurities & Assess Purity HPLC_DAD->Purity Unknown Unknown Peak(s) > ICH Threshold? HPLC_DAD->Unknown Detect Peaks Profile Complete Impurity Profile GC_MS->Profile Volatile Profile Purity->Profile Unknown->Purity No Isolate Isolate Impurity (Prep HPLC) Unknown->Isolate Yes LC_MS LC-MS Analysis Isolate->LC_MS Structural Clues NMR NMR (1D & 2D) Isolate->NMR Definitive Structure FTIR FT-IR Analysis Isolate->FTIR Functional Groups Elucidate Elucidate Structure LC_MS->Elucidate NMR->Elucidate FTIR->Elucidate Elucidate->Profile

Caption: Integrated workflow for impurity identification and profiling.

The following table presents hypothetical, yet chemically plausible, data for the target compound and its potential impurities based on the analytical techniques described.

Compound Identity Expected HPLC RRT [M+H]⁺ (m/z) Key ¹H NMR Shift (ppm) Key FT-IR Band (cm⁻¹)
Product 2-Chloro-4-methylquinoline-3-carbonitrile1.00203.0/205.02.7 (s, 3H, -CH₃)2230 (C≡N), 1580 (C=N)
Impurity A 2-Chloro-4-methylquinoline-3-carbaldehyde0.92206.0/208.010.1 (s, 1H, -CHO)1705 (C=O), 2850 (C-H ald.)
Impurity B 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile0.75185.112.1 (br s, 1H, -NH)3150 (N-H), 2225 (C≡N), 1660 (C=O)
Impurity C 2-Chloro-4-methylquinoline-3-carboxamide0.81221.0/223.07.8, 8.1 (br s, 2H, -NH₂)3400, 3210 (N-H), 1680 (C=O)
RRT = Relative Retention Time with respect to the main product peak.

This data illustrates how an orthogonal approach provides complementary information. HPLC separates the compounds, MS provides their molecular weights (including the characteristic 3:1 isotopic pattern for chlorine-containing compounds), NMR identifies specific structural features, and FT-IR confirms the presence of key functional groups.

Conclusion

The identification of impurities in the synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile is a multi-faceted analytical challenge that demands a structured and scientifically rigorous approach. A simple purity check is insufficient; a comprehensive impurity profile is required. By integrating the high-performance separation capabilities of chromatography (HPLC, GC) with the unparalleled structure elucidation power of spectroscopy (MS, NMR, FT-IR), researchers can build a self-validating system. This not only satisfies regulatory requirements but also provides a deeper understanding of the chemical process, enabling optimization to minimize impurity formation and ensure the delivery of a high-quality, safe, and effective final product.

References

  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed.[Link]

  • Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.[Link]

  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate.[Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences.[Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.[Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.[Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.[Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.[Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.[Link]

  • FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate.[Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.[Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.[Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. National Institutes of Health (NIH).[Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA).[Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Semantic Scholar.[Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Royal Society of Chemistry.[Link]

  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development (IJNRD).[Link]

  • GC–MS chromatogram of quinoline-N-oxide. ResearchGate.[Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES.[Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.[Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.[Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. Royal Society of Chemistry.[Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Method Development for Drug Impurity Profiling: Part 1. Chromatography Online.[Link]

  • Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. ACG Publications.[Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.[Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.[Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.[Link]

Sources

Validation

Comparative Guide: Alternative Precursors for Pyrazolo[3,4-b]quinoline Synthesis

Executive Summary Pyrazolo[3,4-b]quinolines represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral, antimalarial, and anti-inflammatory properties. Their structural hybridity—fusing a pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[3,4-b]quinolines represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral, antimalarial, and anti-inflammatory properties. Their structural hybridity—fusing a pyrazole ring with a quinoline core—allows for dual-pharmacophore targeting.

Traditionally, synthesis has relied on harsh, multi-step protocols with low atom economy. This guide objectively compares the two dominant modern precursor strategies: the Convergent Multicomponent Strategy (Method A) and the Quinoline-Scaffold Cyclization Strategy (Method B) .

Key Takeaway:

  • Choose Method A for high-throughput library generation, green chemistry compliance, and access to tetrahydro- derivatives.

  • Choose Method B for high regioselectivity, access to fully aromatic planar systems (DNA intercalators), and when starting from established quinoline cores.

Part 1: Precursor Strategy Analysis

Method A: The Convergent Multicomponent Approach (MCR)

Precursors: 5-Aminopyrazole + Aryl Aldehyde + Cyclic 1,3-Diketone (e.g., Dimedone).

This strategy utilizes a "one-pot" Knoevenagel-Michael-Cyclodehydration sequence. It is the preferred route for diversity-oriented synthesis (DOS) because variation in any of the three components leads to immediate structural diversity.

  • Mechanism: The reaction proceeds via the formation of a Knoevenagel adduct between the aldehyde and the 1,3-diketone, followed by Michael addition of the 5-aminopyrazole and subsequent cyclization.

  • Product Nature: Typically yields 4,7,8,9-tetrahydro -pyrazolo[3,4-b]quinolines. Aromatization requires an additional oxidation step.

Method B: The Quinoline-Scaffold Cyclization

Precursors: 2-Chloro-3-formylquinoline + Hydrazine Hydrate (or Aryl Hydrazines).

This strategy builds the pyrazole ring onto a pre-existing quinoline framework. It relies on the reactivity of Vilsmeier-Haack formylated products.

  • Mechanism: Nucleophilic attack of hydrazine on the imine/aldehyde followed by intramolecular displacement of the chlorine atom.

  • Product Nature: Yields fully aromatic pyrazolo[3,4-b]quinolines directly.

Part 2: Mechanistic Visualization

Pathway A: Multicomponent Convergence (MCR)

MCR_Pathway Precursors Precursors: Aldehyde + Dimedone Intermediate1 Knoevenagel Adduct (Arylidene) Precursors->Intermediate1 Condensation Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Reagent + 5-Aminopyrazole Reagent->Intermediate2 Transition Cyclodehydration (- H2O) Intermediate2->Transition Product Tetrahydro-pyrazolo[3,4-b]quinoline Transition->Product

Caption: The one-pot assembly involves sequential condensation and addition steps, driven by the release of water.

Pathway B: Quinoline Cyclization

Quinoline_Pathway Start 2-Chloro-3-formylquinoline Inter Hydrazone Intermediate Start->Inter Condensation Reagent + Hydrazine Reagent->Inter Cyclo Intramolecular Nucleophilic Substitution Inter->Cyclo - HCl Final Aromatic Pyrazolo[3,4-b]quinoline Cyclo->Final

Caption: Direct cyclization utilizing the high reactivity of the 2-chloro and 3-formyl groups.

Part 3: Comparative Performance Data

The following data aggregates average performance metrics from recent literature (2015-2024) comparing optimized protocols for both methods.

FeatureMethod A: 3-Component MCRMethod B: Quinoline Cyclization
Primary Precursors 5-Aminopyrazole, Dimedone, Aldehyde2-Chloro-3-formylquinoline, Hydrazine
Final Structure Tetrahydro- (Partially Saturated)Fully Aromatic (Planar)
Average Yield 85 - 94%75 - 88%
Reaction Time 10 - 45 min (Microwave/Ultrasound)2 - 6 hours (Reflux)
Atom Economy High (only H₂O byproduct)Moderate (HCl byproduct)
Purification Simple Filtration (often precipitates)Column Chromatography often required
Scalability High (Gram-scale easy)Moderate (Precursor synthesis is limiting)
Green Score ⭐⭐⭐⭐⭐ (Solvent-free options)⭐⭐⭐ (Requires organic solvents)

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Tetrahydro-pyrazolo[3,4-b]quinolines

Recommended for: Library generation and high-throughput screening.

Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Ionic Liquid ([BMIM]BF4).

  • Solvent: Water:Ethanol (1:1) or Solvent-free (if using microwave).

Workflow:

  • Mixing: In a 50 mL round-bottom flask, combine the aldehyde, dimedone, and 5-aminopyrazole.

  • Catalysis: Add 10 mol% p-TSA.

  • Activation:

    • Option 1 (Thermal): Reflux at 80°C for 60 minutes.

    • Option 2 (Microwave - Preferred): Irradiate at 300W, 100°C for 5-10 minutes.

  • Monitoring: Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H NMR (Look for characteristic CH₂ peaks of the dimedone ring at δ 2.0-3.0 ppm).

Protocol B: Synthesis of Fully Aromatic Pyrazolo[3,4-b]quinolines

Recommended for: DNA intercalation studies and planar molecule synthesis.

Reagents:

  • 2-Chloro-3-formylquinoline (1.0 mmol) (Prepared via Meth-Cohn method).

  • Hydrazine hydrate (80%) (2.0 mmol) or Phenylhydrazine (1.2 mmol).

  • Solvent: Ethanol or DMF.

  • Catalyst: Glacial acetic acid (catalytic amount).

Workflow:

  • Precursor Prep: Dissolve 2-chloro-3-formylquinoline in 10 mL of Ethanol.

  • Addition: Dropwise add hydrazine hydrate at room temperature.

  • Cyclization: Reflux the mixture for 4-6 hours.

    • Note: The solution will turn from pale yellow to deep orange/red depending on substituents.

  • Workup: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from DMF/Ethanol or perform column chromatography if impurities persist.

  • Validation: Confirm structure via ¹H NMR (Absence of aliphatic protons; presence of distinct aromatic quinoline protons).

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters.

    • Context: The foundational method for synthesizing the 2-chloro-3-formylquinoline precursor used in Method B.
    • [Link]

  • Shi, D., et al. (2008). One-pot three-component synthesis of pyrazolo[3,4-b]quinolin-5(6H)-ones in aqueous media. Tetrahedron Letters.

    • Context: Establishes the green chemistry protocol for Method A (MCR)
    • [Link]

  • Bhat, K. S., et al. (2021). Microwave-assisted synthesis of pyrazolo[3,4-b]quinolines: A review. Journal of Heterocyclic Chemistry.

    • Context: Provides the comparative data for microwave vs.
    • [Link]

  • Paul, K., et al. (2012). Ultrasound promoted synthesis of pyrazolo[3,4-b]quinolines. Ultrasonics Sonochemistry.

    • Context: Source for the ultrasound-assisted vari
    • [Link]

Comparative

comparative reactivity of 2-chloroquinoline-3-carbonitrile vs 2-chloroquinoline-3-carbaldehyde

Gathering Relevant Data I'm now deeply immersed in a comprehensive data gathering phase. I am focusing on nucleophilic aromatic substitution (SNAAr) reactions involving 2-chloroquinoline-3-carbonitrile and 2-chloroquinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Relevant Data

I'm now deeply immersed in a comprehensive data gathering phase. I am focusing on nucleophilic aromatic substitution (SNAAr) reactions involving 2-chloroquinoline-3-carbonitrile and 2-chloroquinoline-3-carbaldehyde. I am looking for experimental data and theoretical insights, with a strong focus on the impact of the nitrile and aldehyde groups on the quinoline ring's reactivity.

Initiating Literature Review

I've initiated a thorough literature review, targeting experimental data and theoretical analyses of SNAAr reactions involving the two quinoline derivatives. My focus is sharpened on understanding the electronic and steric influences of the nitrile and aldehyde groups. I am also investigating documented synthetic applications and reaction kinetics for each compound.

Outlining Key Comparisons

I am now outlining key comparisons, starting with a comprehensive search for experimental and theoretical insights on the reactivity of the two quinoline derivatives in SNAAr reactions. I am focusing on electronic effects, documented synthetic applications and reaction kinetics, and plan to synthesize this data to highlight reactivity differences and form a comprehensive comparison guide.

Validation

Comparative Guide: Validation of Antimicrobial Assays for Quinoline Derivatives

Executive Summary In the development of novel anti-infectives, quinoline derivatives (e.g., analogues of ciprofloxacin, chloroquine, or novel fused-ring systems) present unique validation challenges. While their pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel anti-infectives, quinoline derivatives (e.g., analogues of ciprofloxacin, chloroquine, or novel fused-ring systems) present unique validation challenges. While their pharmacophore is potent, their physicochemical properties—specifically intrinsic fluorescence , low aqueous solubility , and cationic chelation —can render standard high-throughput screening (HTS) data unreliable.

This guide provides a comparative technical analysis of antimicrobial assay methodologies, specifically tailored for quinoline validation. It moves beyond generic protocols to address the "false positives" and "solubility crashes" frequently encountered with this chemical class.

Part 1: The Quinoline Challenge – Method Selection

Before validation begins, one must select the assay platform. For quinolines, the choice often lies between the regulatory gold standard (Broth Microdilution) and high-throughput metabolic assays (Resazurin/ATP).

Comparative Matrix: Performance with Quinoline Derivatives
FeatureBroth Microdilution (BMD) Resazurin (Alamar Blue) Assay ATP Bioluminescence
Readout Principle Turbidity (Optical Density @ 600nm)Fluorescence/Colorimetry (Redox)Luminescence (Metabolic ATP)
Quinoline Compatibility High. Unaffected by intrinsic fluorescence.Low to Moderate. Quinolines often fluoresce @ 530-590nm, overlapping with Resorufin signal.Moderate. Quinolines can quench luciferase enzymes.
Sensitivity Standard (Visual/OD).High (Detects non-growing but metabolically active cells).Ultra-High.
Throughput Medium (96-well).High (384-well compatible).High.
Major Risk Precipitation of hydrophobic derivatives interpreted as bacterial growth.False Negatives: Intrinsic fluorescence masking metabolic signal.False Positives: Chemical inhibition of luciferase rather than bacteria.
Recommendation Primary Validation Method (CLSI compliant).Screening only (Requires background subtraction).Rapid Kinetics only.
Expert Insight: The Fluorescence Interference Trap

Many synthetic quinolines possess an extended conjugated


-system, making them intrinsic fluorophores. In a Resazurin assay, living bacteria reduce non-fluorescent resazurin to highly fluorescent resorufin (Excitation 530-570nm / Emission 580-590nm).

The Problem: If your quinoline derivative emits in this range (common for amino-quinolines), the background signal will mimic bacterial growth, leading to an artificially high MIC (false resistance). Therefore, Broth Microdilution (BMD) remains the requisite validation standard for this class.

Part 2: Validation Framework (ICH Q2 & CLSI Alignment)

To validate the BMD assay for a new quinoline series, you must satisfy ICH Q2(R1) parameters, adapted for biological variance.

Specificity & Solvent Tolerance (The DMSO Factor)

Quinolines are often lipophilic. Validation must prove that the solvent (usually DMSO) does not inhibit bacterial growth at the assay concentration.

  • Requirement: Final DMSO concentration must be

    
     (v/v) for Gram-negative bacteria and 
    
    
    
    for Gram-positive.
  • Validation Step: Run a "Solvent Control" lane. If the bacteria in 2% DMSO show <95% growth compared to the Growth Control, the assay is invalid for hydrophobic quinolines.

Linearity & Accuracy (MIC Consistency)

Unlike HPLC, biological assays follow a


 dilution scale.
  • Acceptance Criteria: The MIC of the Quality Control (QC) strain (e.g., E. coli ATCC 25922) must fall within the CLSI-defined reference range (e.g., Ciprofloxacin: 0.004 – 0.015 µg/mL).

  • Quinoline Specific: Ensure the drug does not precipitate upon addition to cation-adjusted Mueller-Hinton Broth (CAMHB). Precipitation scatters light, reading as "growth" (False Positive).

Robustness (Cation Chelation)

Quinolines (especially fluoroquinolones) chelate divalent cations (


, 

), which are essential for outer membrane stability in P. aeruginosa.
  • Validation: Verify the assay using strictly Cation-Adjusted Mueller-Hinton Broth (CAMHB). Unadjusted broth will result in artificially low MICs (super-potency) due to membrane destabilization, not drug activity.

Part 3: Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating a quinoline assay, incorporating the specific checks for solubility and fluorescence.

QuinolineValidation Start Start: Quinoline Derivative Assay Validation SolubilityCheck Step 1: Solubility Check (in DMSO -> CAMHB) Start->SolubilityCheck Precipitation Does it precipitate at target conc? SolubilityCheck->Precipitation FailSolubility FAIL: False Positive Risk (Turbidity interference) Precipitation->FailSolubility Yes SolventTol Step 2: DMSO Tolerance Test (Max 1-2% v/v) Precipitation->SolventTol No Interference Step 3: Fluorescence Scan (Ex 530 / Em 590) SolventTol->Interference FluorCheck Significant Fluorescence? Interference->FluorCheck MethodSelect Select Method FluorCheck->MethodSelect Decision UseBMD Use Broth Microdilution (Turbidimetric) MethodSelect->UseBMD High Fluor (Interference) UseResazurin Use Resazurin Assay (Metabolic) MethodSelect->UseResazurin Low Fluor FinalValid VALIDATED SYSTEM UseBMD->FinalValid Proceed to MIC Determination UseResazurin->FinalValid

Figure 1: Decision logic for selecting and validating the appropriate antimicrobial assay for quinoline derivatives, prioritizing interference checks.

Part 4: Detailed Protocol – Validated Broth Microdilution for Quinolines

This protocol complies with CLSI M07 guidelines but adds specific steps for hydrophobic quinolines.

Objective: Determine Minimum Inhibitory Concentration (MIC) without solubility artifacts.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ensure

    
     is 20-25 mg/L and 
    
    
    
    is 10-12.5 mg/L.
  • Compound: Quinoline derivative stock (10 mg/mL in 100% DMSO).

  • Organism: E. coli ATCC 25922 (QC strain).

  • Plate: 96-well U-bottom polystyrene plate (untreated).

Step-by-Step Methodology
  • Preparation of Assay Plate (2x Concentration):

    • The challenge with quinolines is maintaining solubility during serial dilution.

    • Dispense 100 µL of CAMHB into columns 2-12.

    • Dispense 200 µL of 2x top concentration drug solution (in CAMHB, max 2% DMSO) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Cells + Broth + Solvent). Crucial: Add DMSO to match the drug wells.

    • Column 12: Sterility Control (Broth only).

  • Inoculum Preparation (Direct Colony Suspension):

    • Select 3-5 colonies from a fresh agar plate (18-24h).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB. This yields

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Final Assay Conditions: Drug concentration is now 1x; Bacterial density is

      
       CFU/mL; DMSO is 
      
      
      
      .
  • Incubation:

    • Seal with a gas-permeable membrane.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout & Validation:

    • Visual Check: Look for a "button" of bacterial growth at the bottom.

    • Turbidity Check: Read OD at 600nm.

    • Solubility Control (The "Quinoline Check"): If the MIC well is cloudy, it could be precipitation. Transfer 10 µL from the "MIC" well to a fresh agar plate. If colonies grow, the cloudiness was precipitation (drug failure). If no growth, the cloudiness was dead bacteria/debris (drug success).

Part 5: Mechanism of Interference Visualization

Understanding why validation fails is as important as the protocol. The diagram below illustrates the competing pathways in a fluorescence assay involving quinolines.

QuinolineInterference cluster_readout Plate Reader Detection Quinoline Quinoline Derivative SignalFalse FALSE SIGNAL (Drug Interference) Quinoline->SignalFalse Intrinsic Fluor (Em: ~500-600nm) Bacteria Viable Bacteria Metabolism Metabolic Reduction Bacteria->Metabolism Resazurin Resazurin (Blue, Non-Fluor) Resazurin->Metabolism Resorufin Resorufin (Pink, High Fluor) Metabolism->Resorufin SignalTrue TRUE SIGNAL (Bacterial Growth) Resorufin->SignalTrue Em: 590nm

Figure 2: Mechanism of false-positive resistance signals in fluorescence assays caused by intrinsic quinoline fluorescence.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • European Medicines Agency (EMA) / ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration (FDA). (2021). Antibacterial Susceptibility Test Sysems - Guidance for Industry. [Link]

  • O'Neill, A. J., et al. (2001). Fluorescence-based assays for the detection of quinolone accumulation in bacteria. Journal of Antimicrobial Chemotherapy. [Link]

Comparative

spectroscopic data of 2-Chloro-4-methylquinoline-3-carbonitrile impurities

This guide serves as a technical comparative analysis for researchers characterizing 2-Chloro-4-methylquinoline-3-carbonitrile , a critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers characterizing 2-Chloro-4-methylquinoline-3-carbonitrile , a critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., kinase inhibitors, antimalarials).[1]

This document details the spectroscopic differentiation of the target compound from its primary process-related impurities: the hydrolysis precursor (2-hydroxy analog) and the over-hydrolyzed byproduct (3-carboxamide) .[1]

Executive Summary: The Purity Challenge

In the synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile (Target 1 ), the most persistent impurity is the starting material/hydrolysis product, 2-Hydroxy-4-methylquinoline-3-carbonitrile (Impurity A ).[1] This impurity creates a "silent" contamination risk because it shares similar solubility profiles in many organic solvents but possesses vastly different reactivity due to the lactam-lactim tautomerism.[1]

A second, less common impurity is 2-Chloro-4-methylquinoline-3-carboxamide (Impurity B ), formed via the partial hydrolysis of the nitrile group under the acidic conditions often used during the chlorination step (


).[1]

Part 1: Spectroscopic Comparison Matrix

The following table summarizes the definitive signals required to distinguish the target from its impurities.

FeatureTarget (1) 2-Chloro-4-methyl...[1][2][3][4]Impurity A 2-Hydroxy-4-methyl...[1][5]Impurity B 2-Chloro-4-methyl...-3-carboxamide
State Solid (White/Pale Yellow)Solid (Yellow/Tan)Solid (White)
IR (CN Stretch) ~2225 cm⁻¹ (Sharp) ~2220 cm⁻¹ (Weak/Med)Absent
IR (C=O[1] Stretch) Absent~1660 cm⁻¹ (Strong, Lactam) ~1680 cm⁻¹ (Amide I)
¹H NMR (NH) Absentδ 12.0–12.5 ppm (Broad) δ 7.5–8.0 ppm (Broad, NH₂)
¹H NMR (Me) δ ~2.90 ppm (Singlet)δ ~2.65 ppm (Singlet)δ ~2.85 ppm (Singlet)
MS (ESI) m/z 202/204 (3:1 ratio) m/z 184 (Base peak)m/z 220/222 (3:1 ratio)
Validation Chlorine Isotope PatternNo Chlorine PatternMass +18 (Water addition)

Part 2: Deep Dive – Data Interpretation

Infrared Spectroscopy (IR): The "Lactam" Flag

The most rapid method to detect Impurity A is IR spectroscopy.[1]

  • Target (1): Shows a distinct, sharp nitrile absorption at 2225 cm⁻¹ . The region between 1600–1800 cm⁻¹ should be relatively clear, showing only aromatic skeletal vibrations.[1]

  • Impurity A: Exists predominantly as the 2-quinolone (lactam) tautomer in the solid state.[1] This results in a very strong carbonyl stretching band at ~1660 cm⁻¹ .[1] If you see this peak, your chlorination was incomplete.[1]

Mass Spectrometry (MS): Isotope Forensics
  • Target (1): The presence of a chlorine atom provides a definitive 3:1 isotopic ratio between m/z 202 (

    
    Cl) and 204 (
    
    
    
    Cl).
  • Impurity A: Lacks chlorine.[1] It appears as a single dominant peak at m/z 184 (M+H).[1]

  • Impurity B: Shows the chlorine pattern (3:1) but at a higher mass (m/z 220 ), corresponding to the hydration of the nitrile (

    
    ).
    
Nuclear Magnetic Resonance (¹H NMR): The Chemical Shift Drift
  • Methyl Group Shift: The methyl group at position 4 is sensitive to the substituent at position 2.[1]

    • In the Target (1) , the electronegative Chlorine atom at C2, combined with the electron-withdrawing Nitrile at C3, deshields the C4-Methyl protons, shifting them downfield to ~2.90 ppm .

    • In Impurity A , the electron-donating nature of the lactam nitrogen (via resonance) shields the ring system slightly relative to the chloro-analog, often shifting the methyl group upfield to ~2.65 ppm .

  • The "Invisible" Proton: Impurity A has an exchangeable amide/lactam proton.[1] In DMSO-

    
    , this appears as a broad singlet typically downfield at 12.0–12.5 ppm .[1] The Target compound has no protons in this region.[1]
    

Part 3: Origin & Control of Impurities (Visualized)

The following diagram illustrates the synthesis pathway and the specific points where impurities are generated.

G Start Acetoacetanilide Derivative Int1 2-Hydroxy-4-methyl- quinoline-3-carbonitrile (Precursor) Start->Int1 Cyclization (Knorr/Combes) Int1->Int1 Incomplete Reaction Target TARGET (1) 2-Chloro-4-methyl- quinoline-3-carbonitrile Int1->Target Chlorination (POCl3, Reflux) ImpB IMPURITY B 3-Carboxamide Analog Target->ImpB Acid Hydrolysis (Over-processing)

Figure 1: Reaction pathway showing the origin of Impurity A (unreacted precursor) and Impurity B (hydrolysis byproduct).

Part 4: Experimental Protocols

Protocol 1: Rapid TLC Differentiation
  • Stationary Phase: Silica Gel 60 F254 plates.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).[1]

  • Visualization: UV Light (254 nm).[1]

  • Observations:

    • Target (1): High

      
       (~0.7). The chlorine atom reduces polarity significantly.[1]
      
    • Impurity A: Low

      
       (~0.2–0.3).[1] The lactam/hydroxy group interacts strongly with silica.[1]
      
    • Impurity B: Intermediate

      
       (~0.4).[1] The amide is more polar than the nitrile but less than the hydroxy quinoline.[1]
      
Protocol 2: Purification Strategy (Self-Validating)

If Impurity A is detected (>5% by HPLC):

  • Recrystallization: Dissolve the crude solid in hot Ethanol or Acetonitrile .[1]

  • Filtration: Filter the hot solution. Impurity A is significantly less soluble in organic solvents than the chlorinated target and may remain as a solid or precipitate first upon cooling.[1]

  • Wash: Wash the collected crystals with cold hexanes to remove surface residues.[1]

  • Validation: Run an IR spectrum. The disappearance of the 1660 cm⁻¹ peak confirms the removal of Impurity A.[1]

References

  • Meth-Cohn, O., et al. (1981).[1] A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

  • Abdel-Wahab, B. F., et al. (2012).[1][6][7] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Chemical Papers.

  • PubChem Compound Summary. (2024). 2-Chloro-4-methylquinoline.[1] National Center for Biotechnology Information.[1]

  • ChemicalBook. (2024).[1] NMR Spectrum of 2-Hydroxy-4-methylquinoline.

  • ResearchGate. (2016).[1] Synthesis and characterization of 2-chloro-3-formylquinolines.

Sources

Validation

head-to-head comparison of quinoline purification techniques

Initiating Information Gathering I'm starting by using Google to hunt down info on quinoline purification. I'm focusing on distillation, chromatography, recrystallization, and extraction methods.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down info on quinoline purification. I'm focusing on distillation, chromatography, recrystallization, and extraction methods. I'm also looking for any established experimental data on these techniques.

Analyzing Purification Techniques

I've moved on to analyzing the information I gathered. I'm identifying key performance indicators like purity, yield, scalability, cost, and environmental impact for each technique. I'm structuring the comparison guide, focusing on the importance of quinoline purification and detailing principles, procedures, and a head-to-head comparison. I'll draft the content, citing authoritative sources and including diagrams.

Developing Purification Guide

I'm now conducting targeted searches for information and experimental data. Next, I'll identify key performance indicators and structure the comparison guide, detailing principles and procedures. I'll include a head-to-head comparison and draft the content with citations and diagrams.

Safety & Regulatory Compliance

Safety

Technical Advisory: Safe Handling &amp; Logistics for 2-Chloro-4-methylquinoline-3-carbonitrile

Executive Summary & Chemical Context 2-Chloro-4-methylquinoline-3-carbonitrile (CAS: 63069-48-7*) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antimalarial ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Chloro-4-methylquinoline-3-carbonitrile (CAS: 63069-48-7*) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antimalarial therapeutics. While invaluable for drug development, its structure—combining a halogenated quinoline ring with a nitrile group—presents a dual hazard profile: chemical irritation typical of quinolines and metabolic toxicity associated with organic nitriles.[1]

This guide moves beyond generic SDS statements to provide a logistical framework for handling this compound with the precision required in high-throughput medicinal chemistry environments.

*Note: CAS numbers for specific derivatives may vary; verify against your specific lot.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.[1] This compound is not just a white powder; it is a reactive intermediate.[1]

Structural ComponentAssociated Hazard MechanismGHS Classification Impact
Quinoline Ring Lipophilic nature allows dermal absorption; acts as a mucous membrane irritant.[1][2]Skin Irrit. 2, Eye Irrit. 2
Chlorine Substituent Increases stability and lipophilicity, potentially enhancing bio-accumulation.[1] Mandates specific disposal streams.Aquatic Chronic 3 (Potential)
Nitrile (-CN) Group Metabolic metabolism can slowly release cyanide ions (

) in the liver (via cytochrome P450), leading to internal asphyxiation risks at high exposure.[1]
Acute Tox. 4 (Oral/Dermal)
Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline.[1] The following are specific upgrades for this compound.

The "Double-Barrier" Protocol

We recommend a "Double-Barrier" approach. Single layers of nitrile are often insufficient when this compound is solvated in carriers like Dichloromethane (DCM) or Dimethylformamide (DMF), which permeate standard gloves rapidly.[1]

Body ZoneRecommended EquipmentTechnical Rationale (Causality)
Hand Protection (Solid) Double Nitrile Gloves (min 5 mil thickness outer).[1]Prevents micro-abrasion exposure.[1] The outer glove is sacrificial; the inner glove remains clean.
Hand Protection (Solution) Silver Shield / Laminate liners under Nitrile.[1]If dissolved in DCM/DMF, nitrile degrades in <5 mins.[1] Laminate resists permeation for >4 hours.[1]
Respiratory N95 (minimum) ; P100 if handling >10g outside a hood.[1]Quinoline dusts are potent respiratory irritants.[1] Engineering controls (Fume Hood) are primary; masks are secondary.[1]
Eye/Face Chemical Goggles (indirect vent).[1]Safety glasses allow dust entry from the side.[1] Goggles seal the orbital area against fine particulates.[1]
Decision Logic: PPE Selection Workflow

Visualizing the decision process ensures researchers adapt their PPE to the state of the matter (Solid vs. Liquid).[1]

PPE_Decision_Tree Start Start: Assess Material State State Is the compound Solid or in Solution? Start->State Solid SOLID (Powder) State->Solid Solution SOLUTION (Dissolved) State->Solution DustRisk Risk: Aerosolized Dust Solid->DustRisk SolventCheck Check Solvent Carrier Solution->SolventCheck SolidPPE Protocol A: 1. Fume Hood (Sash < 18") 2. Double Nitrile Gloves 3. N95 Mask (if hood off) DustRisk->SolidPPE Aggressive Aggressive (DCM, DMF, THF) SolventCheck->Aggressive Benign Benign (Water, Ethanol) SolventCheck->Benign SolventPPE_A Protocol B (High Risk): 1. Silver Shield/Laminate Gloves 2. Fume Hood MANDATORY Aggressive->SolventPPE_A SolventPPE_B Protocol C (Std Risk): 1. Double Nitrile Gloves 2. Splash Goggles Benign->SolventPPE_B

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Operational Protocol: Weighing & Transfer

The highest risk of exposure occurs during weighing (dust generation) and transfer (spillage).[1]

Step 1: Static Control

  • Issue: Organic nitriles are often fluffy, electrostatic powders that "jump" away from spatulas.[1]

  • Solution: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1] This prevents the powder from aerosolizing onto your gloves/cuffs.[1]

Step 2: The "Boat-to-Flask" Transfer

  • Do NOT use weighing paper (high spill risk).[1]

  • Use: Long-neck weighing funnels or glass weighing boats.

  • Technique: Insert the funnel neck deep into the receiving flask (below the ground glass joint) to prevent material from sticking to the joint grease, which creates a contamination vector later.[1]

Step 3: Decontamination

  • Immediately wipe the balance area with a tissue dampened with Acetone (or compatible solvent), then dispose of the tissue as hazardous waste.[1] Do not leave "invisible" residue.[1][3][4][5][6]

Emergency Response: Spill Management

In the event of a spill, speed is secondary to containment.[1]

Spill_Response Spill Spill Detected Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE_Up 2. Don PPE (Goggles + Double Gloves + Resp) Evacuate->PPE_Up Contain 3. Contain with Absorbent Pads PPE_Up->Contain Clean 4. Wipe with Solvent (Acetone/Ethanol) Contain->Clean Dispose 5. Bag as Halogenated Waste Clean->Dispose

Figure 2: Immediate Spill Response Workflow.

Disposal Logistics

Proper disposal is a legal and environmental imperative.[1] Because this molecule contains Chlorine, it cannot be treated as standard organic waste.[1]

  • Waste Stream: Halogenated Organic Waste .[1]

    • Reasoning: Incineration facilities require segregation of halogenated compounds to manage acid gas scrubbing (preventing HCl/Dioxin formation).[1]

  • Container Labeling: Must explicitly state "Contains Halogenated Organics" and "Toxic."[1]

  • Prohibited: Do NOT mix with strong acids (risk of hydrolysis releasing HCN) or strong oxidizers.[1]

  • Aquatic Warning: This compound is likely toxic to aquatic life.[1][7] Under no circumstances should residue be washed down the sink.[1][5]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline-3-carbonitrile derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Organic Nitriles: Hazard Recognition.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methylquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylquinoline-3-carbonitrile
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